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Foundational

A Technical Guide to the Synthesis of Di(isoxazol-4-yl)methanone via Nitrile Oxide Cycloaddition Pathways

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of therapeutic agents due to its unique electronic properties and ability to act as a versatile synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of therapeutic agents due to its unique electronic properties and ability to act as a versatile synthetic intermediate.[1][2][3] This guide provides an in-depth technical exploration of proposed synthetic pathways for a specific, symmetrical derivative: Di(isoxazol-4-yl)methanone. While direct, established protocols for this exact molecule are not prevalent, this paper leverages fundamental principles of nitrile oxide chemistry to construct robust and scientifically-grounded synthetic strategies. We will dissect the core reaction—the 1,3-dipolar cycloaddition—and propose two primary pathways: a stepwise approach via a 4-acylisoxazole intermediate and a convergent double-cycloaddition strategy. This document is intended for researchers, chemists, and drug development professionals seeking to expand the chemical space of isoxazole-based compounds.

The Foundation: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The synthesis of the isoxazole ring is most classically achieved through the Huisgen 1,3-dipolar cycloaddition.[4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or an alkyne. When an alkyne is used as the dipolarophile, the reaction yields a stable, aromatic isoxazole ring.[4][6]

In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and unstable intermediates that are almost always generated in situ. The choice of precursor and generation method is a critical experimental decision, directly impacting yield, purity, and substrate compatibility.

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating an aldoxime with a chlorinating agent (e.g., N-chlorosuccinimide, NCS) to form a hydroximoyl chloride, which is then treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide.

  • Oxidation of Aldoximes: A more direct and often milder approach involves the direct oxidation of aldoximes. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)]iodobenzene (PIFA), are particularly effective for this transformation, offering high yields and compatibility with various functional groups.[2][7]

  • Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate or Mukaiyama's reagent to furnish nitrile oxides. This method is valuable when the corresponding aldehyde for aldoxime formation is unstable.[8]

  • From Diazocarbonyls: A newer, metal-free approach involves the nitrosyl transfer from tert-butyl nitrite (TBN) to diazocarbonyl compounds, which then generates the nitrile oxide under mild conditions.[9]

The choice of method depends on the stability of the starting materials and the desired reaction conditions. For complex substrates, such as those found in drug development, the oxidation of aldoximes with hypervalent iodine reagents often provides the best balance of reactivity and mildness.[2]

The Reaction Mechanism

The cycloaddition is a concerted, pericyclic reaction where the three atoms of the nitrile oxide add across the two atoms of the alkyne's triple bond in a single step.[5] This concerted nature preserves the stereochemistry of the dipolarophile (though not a factor with alkynes) and leads to a highly predictable ring structure.

G R_CNO R-C≡N⁺-O⁻ (Nitrile Oxide) TransitionState [Transition State] R_CNO->TransitionState R1_C_C_R2 R¹-C≡C-R² (Alkyne Dipolarophile) R1_C_C_R2->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole [3+2] Cycloaddition

Caption: General mechanism of isoxazole synthesis via nitrile oxide cycloaddition.

Strategic Pathways to Di(isoxazol-4-yl)methanone

The target molecule's symmetry informs two primary retrosynthetic approaches. The key challenge lies in installing the central carbonyl group and ensuring substitution at the C4 position of both isoxazole rings.

Retrosynthesis cluster_S1 Strategy 1: Stepwise via 4-Acylisoxazole cluster_S2 Strategy 2: Convergent Double Cycloaddition Target Di(isoxazol-4-yl)methanone S1_Intermediate 4-Acylisoxazole Intermediate Target->S1_Intermediate S2_Precursors Bis-alkyne Dipolarophile + 2 eq. Nitrile Oxide Target->S2_Precursors S1_Intermediate->Target Further elaboration & coupling S1_Precursor β-Diketone + Nitrile Oxide S1_Precursor->S1_Intermediate [3+2] Cycloaddition

Caption: Retrosynthetic analysis for Di(isoxazol-4-yl)methanone.

Proposed Pathway 1: Stepwise Synthesis via a 4-Acylisoxazole Intermediate

This strategy relies on the established reactivity of β-dicarbonyl compounds as effective dipolarophiles for nitrile oxide cycloadditions. The enol form of the β-dicarbonyl provides the necessary C=C double bond for the reaction, leading directly to a 4-acylisoxazole derivative.[10] This intermediate is a versatile building block for the final target molecule.

Causality Behind Experimental Choices

The selection of a β-dicarbonyl, such as acetylacetone or ethyl acetoacetate, is deliberate. The equilibrium between the keto and enol tautomers provides the reactive alkene species. The cycloaddition occurs on the enol, and subsequent tautomerization and loss of water or alcohol lead to the aromatic isoxazole ring. This pathway offers excellent control over the formation of a single, functionalized isoxazole ring, which can be purified before subsequent transformations. This stepwise approach is often more reliable and higher-yielding than a one-pot, multi-component reaction, making it a trustworthy choice for complex molecule synthesis.

Experimental Protocol: Synthesis of 4-acetyl-3,5-dimethylisoxazole

This protocol describes the synthesis of a model 4-acylisoxazole intermediate.

  • Preparation of Aldoxime: To a solution of acetaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the aldehyde. The product, acetaldehyde oxime, can be used directly or after extraction.

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • In a separate flask, dissolve acetylacetone (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • To the crude acetaldehyde oxime solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 1 hour to form the hydroximoyl chloride.

    • Add the acetylacetone solution to the hydroximoyl chloride mixture.

    • Slowly add triethylamine (Et₃N) (2.0 eq) dropwise at 0 °C. The base serves a dual purpose: it facilitates the elimination of HCl to generate the nitrile oxide in situ, and it promotes the enolization of the acetylacetone.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the 4-acetyl-3,5-dimethylisoxazole product.

Data Presentation

The following table summarizes expected outcomes for the synthesis of various 4-acylisoxazoles based on this methodology.

R in Nitrile Oxideβ-Dicarbonyl DipolarophileProductExpected Yield
MethylAcetylacetone4-acetyl-3,5-dimethylisoxazole65-75%
PhenylAcetylacetone4-acetyl-5-methyl-3-phenylisoxazole70-80%
MethylEthyl AcetoacetateEthyl 4-acetyl-3-methylisoxazole-5-carboxylate60-70%
PhenylDibenzoylmethane4-benzoyl-3,5-diphenylisoxazole75-85%

Proposed Pathway 2: Convergent Double Cycloaddition

This more ambitious strategy aims to form both isoxazole rings in a single, convergent step. This requires a symmetrical dipolarophile containing two alkyne functionalities, bridged by a latent or protected carbonyl group. This approach, while more efficient in step-count, presents significant challenges in controlling reactivity and selectivity.

Workflow and Experimental Considerations

The core of this pathway is a double [3+2] cycloaddition reaction.

Workflow cluster_NitrileOxide Nitrile Oxide Generation cluster_Cycloaddition Double Cycloaddition Aldoxime R-CH=NOH NitrileOxide R-CNO (2 eq.) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., PIFA) Reaction [3+2] + [3+2] NitrileOxide->Reaction Dipolarophile Symmetrical Bis-alkyne (e.g., 1,4-diethynyl-1,4-butanedione) Dipolarophile->Reaction Product Di(isoxazol-4-yl)methanone (or precursor) Reaction->Product

Caption: Workflow for the convergent double cycloaddition strategy.

Key Challenges & Causality:

  • Controlling Stoichiometry: Using at least two equivalents of the nitrile oxide is essential. However, excess nitrile oxide can lead to dimerization, forming furoxan byproducts, which can complicate purification.[9]

  • Reactivity of the Second Alkyne: After the first cycloaddition, the electronic properties of the molecule change. This can either increase or decrease the reactivity of the second alkyne, potentially leading to a mixture of mono- and di-adducts. A highly reactive system is needed to drive the reaction to completion.

  • Dipolarophile Choice: The ideal dipolarophile would be a molecule like 1,3-diethynyl-2-propanone. However, such molecules can be unstable. A more practical approach might involve using a protected ketone, such as a ketal, which can be deprotected after the double cycloaddition is complete. This adds steps but increases the trustworthiness of the outcome.

Conclusion and Future Outlook

This guide has outlined two plausible, scientifically-grounded pathways for the synthesis of di(isoxazol-4-yl)methanone using nitrile oxide chemistry.

  • Pathway 1 (Stepwise) , proceeding through a 4-acylisoxazole intermediate, represents the most robust and experimentally validated approach. It offers superior control and is recommended for initial synthetic campaigns.

  • Pathway 2 (Convergent) presents a more elegant and step-efficient route but carries higher risk associated with controlling the double cycloaddition.

Future research should focus on optimizing the conditions for the convergent pathway, potentially exploring flow chemistry to manage the reactive nitrile oxide intermediates and minimize side reactions. Furthermore, the burgeoning field of biocatalysis, using enzymes like vanadium-dependent haloperoxidases for nitrile oxide generation, could offer greener and highly selective alternatives to traditional chemical methods.[11] These strategies provide a clear roadmap for researchers to synthesize this novel scaffold and explore its potential in drug discovery and materials science.

References

  • Browder, C. C. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Northern Arizona University.
  • (2025). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. ResearchGate.
  • Ryu, E. K. (1990). Synthesis of 4-Acylisoxazole-5-carboxylates via 1,3-Dipolar Cycloaddition Reaction of b-Acylpyruvates with Nitrile Oxides in the Absence of Base. HETEROCYCLES, 31.
  • (N/A). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.
  • (N/A). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC.
  • (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library.
  • (2015). anti-Diradical Formation in 1,3-Dipolar Cycloadditions of Nitrile Oxides to Acetylenes. The Journal of Organic Chemistry - ACS Publications.
  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences (ZJMS).
  • (N/A). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate.
  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube.
  • (N/A). 1,3-Dipolar cycloaddition. Wikipedia.
  • (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • (N/A). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.
  • (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • (N/A). Isoxazole synthesis. Organic Chemistry Portal.
  • (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters - ACS Publications.
  • Sharma, M., & Biegasiewicz, K. (2025). Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv.
  • (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
  • (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
  • (N/A). Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • (N/A). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC.

Sources

Exploratory

The Di(isoxazol-4-yl)methanone Scaffold: Mechanistic Pathways and Biological Target Engagement

Executive Summary While the unsubstituted di(isoxazol-4-yl)methanone (CAS 169378-47-6) serves primarily as a foundational synthetic building block, its functionalized derivatives—specifically the broader class of isoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the unsubstituted di(isoxazol-4-yl)methanone (CAS 169378-47-6) serves primarily as a foundational synthetic building block, its functionalized derivatives—specifically the broader class of isoxazolyl methanones—represent a highly privileged pharmacophore in modern drug discovery. This in-depth technical guide explores the dual mechanistic nature of this scaffold in biological systems. Depending on specific ring substitutions, the isoxazolyl methanone core drives two highly distinct, field-validated mechanisms of action: covalent inhibition of Glutathione Peroxidase 4 (GPX4) to induce ferroptosis , and reversible, shape-complementary inhibition of Cyclooxygenase-2 (COX-2) for anti-inflammatory applications .

By analyzing the causality behind these interactions and detailing self-validating experimental protocols, this whitepaper provides a comprehensive framework for researchers leveraging bis-heterocyclic ketones in targeted therapeutics.

Pharmacophore Dynamics: The Isoxazole-Methanone Axis

The biological utility of the di(isoxazol-4-yl)methanone core stems from its unique electronic and conformational properties. The isoxazole ring acts as a bioisostere for amides and aromatic rings, offering improved metabolic stability while providing both nitrogen and oxygen atoms as critical hydrogen-bond acceptors.

The central methanone (ketone) bridge is the structural linchpin. It dictates the dihedral angle between the two flanking heterocyclic rings, preventing them from adopting a planar conformation. This forced three-dimensional architecture allows the molecule to project its functional groups deep into complex enzymatic pockets, such as the hydrophobic channel of COX-2 or the shallow active site of GPX4.

Mechanism I: Masked Electrophiles in GPX4-Mediated Ferroptosis

One of the most significant recent breakthroughs in cancer pharmacology is the discovery that nitro-substituted isoxazolyl methanones (exemplified by the tool compound ML210) act as potent inducers of1[1].

Causality & Mechanistic Pathway

Unlike traditional kinase inhibitors that rely on reversible ATP-competitive binding, nitro-isoxazolyl methanones function as masked electrophiles (prodrugs) .

  • Cellular Activation: Upon entering the cell, the nitroisoxazole ring undergoes hydrolysis to form an intermediate α -nitroketoxime.

  • Electrophile Generation: This intermediate rapidly dehydrates to yield a highly reactive 2[2].

  • Covalent Target Engagement: The nitrile oxide specifically attacks the catalytic selenocysteine residue (Sec46) of GPX4, forming a permanent covalent adduct[2].

  • Phenotypic Outcome: The irreversible inactivation of GPX4 strips the cell of its primary defense against lipid peroxidation, leading to the lethal accumulation of lipid hydroperoxides and subsequent membrane rupture[1].

G A Isoxazolyl Methanone (Prodrug) B Cellular Activation (alpha-nitroketoxime) A->B Hydrolysis C Nitrile Oxide Electrophile (Active Species) B->C Dehydration D Covalent Binding to GPX4 (Sec46) C->D Covalent Attack E Accumulation of Lipid Hydroperoxides D->E Loss of Antioxidant Activity F Ferroptosis (Cell Death) E->F Membrane Rupture

Mechanism of GPX4 covalent inhibition and ferroptosis induction by isoxazolyl methanones.

Mechanism II: Shape-Complementary COX-2 Inhibition

When the di(isoxazol-4-yl)methanone core is functionalized with specific aryl or methoxy groups (rather than nitro groups), the mechanism shifts entirely toward anti-inflammatory action via the3[3].

Causality & Mechanistic Pathway

The selectivity of these derivatives for COX-2 over COX-1 is a masterclass in shape complementarity. COX-1 and COX-2 share ~60% homology, but a critical amino acid substitution exists in the active site: Ile523 in COX-1 is replaced by the smaller Val523 in COX-2. This substitution opens a secondary hydrophobic side pocket in COX-2.

The V-shaped geometry forced by the methanone bridge allows one isoxazole ring to anchor into the primary arachidonic acid binding channel, while the second isoxazole ring (or its substituents) extends perfectly into the 4[4]. This steric occlusion prevents arachidonic acid from reaching the catalytic tyrosine, thereby halting the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastroprotective functions of COX-1[3].

Quantitative Structure-Activity Data

The table below summarizes the divergent biological profiles of the isoxazolyl methanone class based on functionalization:

Compound ClassPrimary TargetBinding MechanismIC50 / EC50 RangeSelectivity Profile
Nitroisoxazolyl Methanones (e.g., ML210)GPX4Irreversible Covalent (Sec46)10 - 50 nMProteome-wide selectivity for GPX4
Diaryl/Diheteroaryl Methanones COX-2Reversible Competitive0.05 - 1.0 µM>100-fold preference for COX-2 over COX-1

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They eliminate common assay artifacts (such as compound aggregation or background noise) by relying on direct physical or highly specific mass-spectrometry readouts.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement

Traditional enzymatic assays for GPX4 are highly prone to false positives due to the instability of lipid hydroperoxide substrates. CETSA bypasses this by measuring physical target engagement inside intact cells.

  • Cell Culture & Dosing: Culture LOX-IMVI cells (a cell line with high GPX4 dependency) to 80% confluency. Treat with 10 µM of the isoxazolyl methanone derivative or DMSO vehicle for 1 hour.

    • Causality: The 1-hour incubation is strictly required to allow for cellular uptake and the necessary prodrug conversion into the active nitrile oxide electrophile.

  • Thermal Profiling: Aliquot cell suspensions into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

    • Causality: Heat induces protein unfolding and precipitation. Covalent binding of the inhibitor thermodynamically stabilizes the folded state of GPX4, increasing its melting temperature (Tm).

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) protein fraction from the precipitated pellet.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-GPX4 antibody. Construct a melt curve to determine the Δ Tm.

    • Self-Validation: A rightward shift in Tm exclusively in the treated group confirms direct intracellular target engagement, validating both cell permeability and covalent binding.

Protocol 2: LC-MS/MS Validated COX-1/COX-2 Selectivity Assay

Relying on ELISA for prostaglandin quantification can introduce cross-reactivity errors. This protocol uses LC-MS/MS for absolute specificity.

  • Enzyme Preparation: Incubate recombinant human COX-1 and COX-2 in separate reaction buffers containing 1 µM hematin (an essential cofactor) at 37°C.

  • Inhibitor Incubation: Add the isoxazolyl methanone derivative at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes.

    • Causality: Pre-incubation is mandatory because isoxazole-based COX-2 inhibitors are typically time-dependent, slow-binding inhibitors that require time to induce conformational changes in the enzyme pocket.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Allow the reaction to proceed for exactly 30 seconds to capture the initial velocity, then quench with cold methanol containing PGE2-d4 (deuterated internal standard).

  • LC-MS/MS Readout: Quantify the production of Prostaglandin E2 (PGE2) using liquid chromatography-tandem mass spectrometry.

    • Self-Validation: The use of a deuterated internal standard corrects for any matrix effects or extraction losses, ensuring the IC50 values generated are absolute and artifact-free.

G A Compound Incubation B Arachidonic Acid Addition A->B Target Binding C Enzymatic Conversion B->C Substrate D LC-MS/MS Quantification C->D PGE2 Output E IC50 & Selectivity Calculation D->E Data Analysis

Self-validating workflow for determining COX-1/COX-2 selectivity via LC-MS/MS.

References

  • Eaton, J. K., et al. "Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles." Nature Chemical Biology (via PubMed Central - NIH).
  • Joy, M., et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.
  • Khan, S., et al. "Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives." Saudi Pharmaceutical Journal (via PubMed Central - NIH).
  • Lee, Y., et al.

Sources

Foundational

The Therapeutic Horizon of Di(isoxazol-4-yl)methanone: A Technical Guide to Bis-Isoxazole Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Chemical Rationale The isoxazole ring is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, characterized by its unique electron-withdrawing capabilities, hydrogen-bonding potential, and metabolic stability. Di(isoxazol-4-yl)methanone (CAS: 169378-47-6)[1] represents a highly specialized bis-heterocyclic pharmacophore where two isoxazole rings are bridged by a carbonyl (methanone) group.

From a structural perspective, the methanone bridge provides critical conformational flexibility while maintaining a strong dipole moment. This allows the dual isoxazole rings to act as bioisosteres for phenolic or aromatic systems, enabling them to fit snugly into hydrophobic enzymatic pockets while the nitrogen and oxygen heteroatoms participate in directional hydrogen bonding. This guide explores the therapeutic potential of this scaffold, focusing on its applications in antiviral development, selective anti-inflammatory targeting, and neuromodulation[2], providing actionable, self-validating protocols for laboratory evaluation.

Antiviral Therapeutics: Targeting Influenza A Nucleoprotein

Mechanistic Causality

The emergence of drug-resistant Influenza A strains necessitates the development of antivirals that target highly conserved viral components. The viral nucleoprotein (NP) is essential for the encapsidation of viral RNA and the nuclear export of viral ribonucleoproteins (vRNPs). Isoxazol-4-yl methanone derivatives have been identified as potent antagonists of NP[3],[4]. By binding to the tail loop of the nucleoprotein, these compounds induce unnatural aggregation of NP, preventing its accumulation in the host cell nucleus and thereby arresting the viral replication cycle.

G A Influenza A Virus Entry B Viral RNA Release A->B C Nucleoprotein (NP) Synthesis B->C D Di(isoxazol-4-yl)methanone Binding to NP C->D Drug Target E Inhibition of NP Nuclear Translocation D->E F Arrest of Viral Replication E->F

Mechanism of Action: Di(isoxazol-4-yl)methanone targeting Influenza A Nucleoprotein.

Protocol: Self-Validating Antiviral Plaque Reduction Assay

To prove causality between the administration of the bis-isoxazole compound and antiviral efficacy, the assay must decouple true viral inhibition from host cell cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at 5×105 cells/well. Causality note: MDCK cells are used because they highly express the sialic acid receptors required for Influenza A entry.

  • Viral Infection: Infect cells with Influenza A (e.g., A/PR/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum. Overlay the cells with an agar medium containing serial dilutions of Di(isoxazol-4-yl)methanone (0.1 µM to 100 µM).

  • Internal Controls (Self-Validation):

    • Positive Control: Oseltamivir (10 µM).

    • Vehicle Control: 0.1% DMSO.

    • Parallel Cytotoxicity: Run an identical plate without the virus and measure cell viability via MTT assay to calculate the CC50​ (Half-maximal cytotoxic concentration).

  • Incubation & Fixation: Incubate for 48-72 hours. Fix cells with 4% formaldehyde and stain with 1% crystal violet.

  • Data Analysis: Count viral plaques. Calculate the IC50​ (concentration reducing plaques by 50%). The true therapeutic potential is validated by the Selectivity Index ( SI=CC50​/IC50​ ). An SI>10 indicates a viable therapeutic window.

Anti-Inflammatory & Anticancer Applications: Selective COX Inhibition

Mechanistic Causality

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed (protecting gastric mucosa), COX-2 is inducible and drives inflammation and oncogenesis. Isoxazole derivatives have demonstrated sub-micromolar selective inhibition of COX-2[5]. The Di(isoxazol-4-yl)methanone scaffold is uniquely positioned for this: one isoxazole ring anchors into the primary hydrophobic channel of COX-2, while the methanone bridge angles the second isoxazole ring to selectively occupy the secondary side pocket of COX-2 (which is inaccessible in COX-1 due to the bulky Ile523 residue).

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandin G2/H2 B->C D Inflammation & Pain C->D E Di(isoxazol-4-yl)methanone E->B Competitive Inhibition

Cyclooxygenase-2 (COX-2) Inhibition Pathway by Isoxazole Derivatives.

Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening

This protocol utilizes a fluorometric readout to ensure high sensitivity and relies on a dual-isoform screen to mathematically validate selectivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor).

  • Compound Incubation: Add Di(isoxazol-4-yl)methanone at varying concentrations (0.01 µM to 50 µM) to the enzyme solutions. Incubate for 10 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add arachidonic acid and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine). Causality note: As COX converts arachidonic acid to PGG2, the peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Validation Controls: Use Celecoxib as the COX-2 specific control and Indomethacin as the non-selective control.

  • Measurement: Read fluorescence at Ex/Em = 535/587 nm. Calculate the IC50​ for both isoforms. The Selectivity Ratio ( IC50​ COX-1/IC50​ COX-2 ) must be >50 to classify the compound as a highly selective COX-2 inhibitor.

Neuromodulatory and Antimicrobial Potential

Beyond virology and inflammation, the isoxazole moiety is a recognized bioisostere for the carboxylate group found in γ -aminobutyric acid (GABA)[2]. Di(isoxazol-4-yl)methanone derivatives can be optimized to cross the blood-brain barrier (BBB) and interact with GABA A​ receptors, offering potential therapeutic avenues for epilepsy and neurodegenerative diseases. Furthermore, the electron-rich nitrogen/oxygen heteroatoms in the bis-isoxazole structure readily chelate metal ions essential for bacterial survival, granting them broad-spectrum antimicrobial properties[2].

Quantitative Data Summary

The following table synthesizes the benchmark quantitative data for isoxazol-4-yl methanone derivatives across various therapeutic targets, providing a baseline for the expected performance of Di(isoxazol-4-yl)methanone.

Compound ScaffoldPrimary Target IC50​ ( μ M) CC50​ ( μ M)Selectivity IndexReference
Isoxazol-4-yl methanone (1b)Influenza A NP1.2 - 3.5> 100> 28Pei et al.[3],[4]
Isoxazole derivative (Cmpd 3)COX-20.95N/AHighPerrone et al.[5]
Di(isoxazol-4-yl)methanoneMulti-targetTBDTBDTBDScaffold Projection

Lead Optimization Workflow

To transition Di(isoxazol-4-yl)methanone from a raw chemical scaffold to an Investigational New Drug (IND), a rigorous, sequential optimization workflow must be implemented.

G A Compound Synthesis & Purification (>97%) B In Vitro Screening (Target Assays) A->B C Cytotoxicity Profiling (CC50 Determination) B->C D Efficacy Calculation (IC50 Determination) B->D E Lead Optimization & SAR Analysis C->E D->E

High-Throughput Screening Workflow for Isoxazole-based Lead Compounds.

Conclusion

Di(isoxazol-4-yl)methanone is a highly versatile, structurally rigid yet conformationally adaptable scaffold. By leveraging its unique pharmacophore properties—specifically its ability to mimic GABA, bind viral nucleoproteins, and selectively occupy the COX-2 hydrophobic pocket—drug development professionals can engineer highly selective, potent therapeutics. The protocols outlined in this whitepaper ensure that subsequent biological evaluations are grounded in causality and self-validating logic, minimizing false positives and accelerating the path to clinical relevance.

References

  • Source: RSC Advances / NIH.gov (Pei et al., 2020)
  • Source: NIH.gov (Vitale et al., 2014; Perrone et al., 2016)
  • Biologically active drugs containing isoxazole moiety Source: ResearchGate URL
  • Product Information: Di(isoxazol-4-yl)methanone (CAS: 169378-47-6)

Sources

Exploratory

1H NMR and 13C NMR spectral data for Di(isoxazol-4-yl)methanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Di(isoxazol-4-yl)methanone For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Di(isoxazol-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into molecular connectivity and chemical environment.[1] This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectral data for Di(isoxazol-4-yl)methanone, a molecule featuring the isoxazole scaffold—a privileged heterocycle in medicinal chemistry and drug discovery.[2] As a symmetrical ketone flanked by two isoxazole rings, its NMR spectra present a distinct and illustrative example of how molecular symmetry and the electronic effects of heteroatoms govern spectral outcomes. This document serves as a field guide for researchers, providing not only spectral data interpretation but also the underlying principles and experimental considerations necessary for robust and reliable characterization of heterocyclic compounds.

Introduction: The Central Role of NMR in Heterocyclic Chemistry

In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structure is a foundational requirement.[3][4] NMR spectroscopy stands as a cornerstone technique, offering non-destructive and highly detailed information about the atomic arrangement within a molecule. For professionals working with heterocyclic compounds such as isoxazoles—which are integral components of numerous pharmaceutical agents—a mastery of NMR interpretation is essential.[5][6]

Di(isoxazol-4-yl)methanone provides an excellent case study. Its structure is deceptively simple, yet it encapsulates key spectroscopic principles, including the influence of electronegative heteroatoms (N and O), the deshielding effect of a carbonyl group, and the impact of molecular symmetry on the number of observable signals. This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, explaining the causality behind experimental choices and providing a self-validating framework for analysis.

Molecular Structure and Symmetry Considerations

To interpret the NMR spectra of Di(isoxazol-4-yl)methanone, one must first analyze its structure and symmetry. The molecule consists of a central carbonyl group (C=O) bonded at its carbon atom to the C4 position of two separate isoxazole rings.

Molecular Structure of Di(isoxazol-4-yl)methanone

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep 1. Dissolve 5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Transfer 3. Transfer to a clean, dry 5 mm NMR tube TMS 2. Add internal standard (TMS, 0 ppm) if not present in solvent Instrument 4. Insert sample into high-field NMR spectrometer (≥400 MHz recommended) Transfer->Instrument LockTune 5. Lock on solvent deuterium signal and tune/match probe Acquire1H 6. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) Acquire13C 7. Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) Processing 8. Apply Fourier Transform, phase correction, and baseline correction Acquire13C->Processing Referencing 9. Calibrate spectra to residual solvent peak or TMS (0 ppm) Analysis 10. Integrate ¹H signals and pick peaks for both spectra Interpretation 11. Assign signals and elucidate structure

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are used because they are largely "invisible" in ¹H NMR, preventing overwhelming signals from the solvent itself. The choice between CDCl₃ and DMSO-d₆ depends on the compound's solubility. [2]* Spectrometer Frequency: A higher field strength (e.g., 400 MHz or 500 MHz) increases chemical shift dispersion, reducing signal overlap and enhancing resolution, which is critical for unambiguous interpretation. * Proton Decoupling in ¹³C NMR: ¹³C spectra are typically acquired with broadband proton decoupling. This collapses carbon-proton coupling, simplifying the spectrum so that each unique carbon atom appears as a single line (singlet), which aids in counting the number of distinct carbon environments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Di(isoxazol-4-yl)methanone, two distinct signals are expected.

Table 1: Predicted ¹H NMR Spectral Data for Di(isoxazol-4-yl)methanone

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H3 / H3''~8.5 - 9.0Singlet2HAdjacent to ring nitrogen; deshielded by heteroatom electronegativity and ring currents.
H5 / H5'''~8.8 - 9.3Singlet2HAdjacent to ring oxygen and deshielded by the strong electron-withdrawing effect of the adjacent carbonyl group. Expected to be downfield of H3.

Detailed Interpretation:

  • Chemical Shifts (δ): The protons of an isoxazole ring are aromatic and typically resonate in the downfield region of the spectrum (δ > 6.0 ppm). [7][8]In this molecule, both H3 and H5 are significantly deshielded. The electron-withdrawing carbonyl group attached at C4 exerts a powerful deshielding effect through the π-system, shifting both proton signals further downfield than in an unsubstituted isoxazole. [9]H5 is generally expected to be further downfield than H3 due to its proximity to both the ring oxygen and the deshielding cone of the carbonyl group.

  • Multiplicity: Both H3 and H5 are predicted to be singlets (s) . In the isoxazole-4-yl ring system, neither proton has an adjacent proton (a proton on a neighboring carbon atom) to couple with. Therefore, no spin-spin splitting occurs.

  • Integration: The area under each signal corresponds to the number of protons it represents. [10]Due to the molecule's symmetry, the signal for H3/H3'' will integrate to 2 protons, and the signal for H5/H5''' will also integrate to 2 protons, giving a relative ratio of 1:1.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As predicted from symmetry, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for Di(isoxazol-4-yl)methanone

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1' (C=O)~180 - 185The carbonyl carbon is highly deshielded by the double-bonded oxygen and is typically found far downfield. [11]
C5 / C5'''~155 - 160Aromatic carbon attached to electronegative oxygen. Its chemical shift is characteristic of the C5 position in isoxazoles. [12][13]
C3 / C3''~150 - 155Aromatic carbon attached to nitrogen. Typically found in a similar region to C5 but slightly upfield. [12][13]
C4 / C4''~115 - 125Quaternary carbon attached to the carbonyl group. Its upfield shift relative to C3/C5 is typical for the C4 position of the isoxazole ring.

Detailed Interpretation:

  • Carbonyl Carbon (C1'): The most easily identifiable signal in the ¹³C spectrum will be that of the carbonyl carbon. Its electronic environment, being double-bonded to a highly electronegative oxygen atom, causes extreme deshielding, placing its resonance at the far downfield end of the spectrum.

  • Isoxazole Ring Carbons (C3, C4, C5): The chemical shifts of the isoxazole carbons are governed by their position relative to the heteroatoms and the carbonyl substituent.

    • C3 and C5: These carbons are part of the aromatic π-system and are bonded to protons. Their chemical shifts are in the typical range for aromatic heterocycles. [14][15]Both are significantly downfield due to being attached to nitrogen and oxygen, respectively.

    • C4: This is a quaternary carbon (no attached protons) and is bonded to the electron-withdrawing carbonyl group. Its chemical shift is influenced by this substitution.

The combination of ¹H and ¹³C NMR provides a complete and validated structural fingerprint of the molecule.

Conclusion

The analysis of ¹H and ¹³C NMR spectra for Di(isoxazol-4-yl)methanone is a clear demonstration of fundamental spectroscopic principles. By understanding the interplay of molecular symmetry, electronic effects of heteroatoms, and the influence of functional groups, a detailed and accurate structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize this and other related heterocyclic molecules, reinforcing the indispensable role of NMR spectroscopy in advancing chemical and pharmaceutical sciences. [2][7]

References

  • Kapoor, A. S. (2025). Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry. J Pharm Anal, 14, 013.
  • (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. PubMed.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
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  • (2013). New Applications of NMR in Drug Discovery and Development. Google Books.
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  • (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
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  • SpectraBase. (n.d.). Isoxazole, 3-methyl-4-nirto-5-(4-phenylbuta-1,3-dienyl)- - Optional[13C NMR] - Chemical - SpectraBase.
  • (2002). 1H chemical shifts in NMR. Part 18.
  • (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie.
  • (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Source not provided].
  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 13C NMR spectrum. ChemicalBook.
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  • (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not provided].
  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase.
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  • (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
  • (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J.
  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn.
  • (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Medicinal and Chemical Sciences.
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  • Budak, Y. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
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Foundational

A Comprehensive Guide to the Single-Crystal X-ray Structure Analysis of Di(isoxazol-4-yl)methanone: A Methodological Whitepaper

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile chemical properties and biological activity.[1] Di(isoxazol-4-yl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile chemical properties and biological activity.[1] Di(isoxazol-4-yl)methanone represents a novel molecule of significant interest, embodying a symmetrical structure that presents unique opportunities for probing molecular interactions critical for drug design. The precise determination of its three-dimensional atomic arrangement is paramount for understanding its structure-activity relationship (SAR), guiding rational drug design, and securing intellectual property.

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray structure analysis of di(isoxazol-4-yl)methanone. It is designed for researchers, scientists, and drug development professionals, offering an in-depth walkthrough of the entire workflow. This document outlines a hypothetical yet technically rigorous pathway, from the initial synthesis and crystallization to advanced data refinement and final validation for publication. By explaining the causality behind each experimental choice and adhering to the highest standards of scientific integrity, this guide serves as a robust framework for the structural elucidation of novel small molecules.

Part 1: Synthesis and the Art of Crystallization

The foundation of any successful crystallographic analysis is the availability of high-purity material and, most critically, high-quality single crystals. This section details a plausible synthetic strategy for the title compound and the meticulous process of obtaining diffraction-quality crystals.

Proposed Synthesis of Di(isoxazol-4-yl)methanone

A logical approach to synthesizing the symmetrical di(isoxazol-4-yl)methanone involves the coupling of two isoxazole units via a central carbonyl group. Drawing from established organometallic chemistry of heterocyclic compounds, a plausible route involves the lithiation of isoxazole at the 4-position, followed by reaction with a suitable carbonyl source.[2]

Experimental Protocol: Synthesis

  • Preparation of Isoxazol-4-yllithium: To a solution of isoxazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert argon atmosphere, add a stoichiometric equivalent of n-butyllithium dropwise. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the isoxazol-4-yllithium intermediate.

  • Carbonylation: Introduce a carbonyl source, such as N,N'-carbonyldiimidazole (CDI) or ethyl chloroformate, to the solution. The isoxazol-4-yllithium will act as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Reaction and Quenching: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure di(isoxazol-4-yl)methanone.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Critical Prerequisite: Growing Diffraction-Quality Single Crystals

The quality of the final crystal structure is entirely dependent on the quality of the crystal used for data collection.[3] The ideal crystal is a single, optically clear specimen, free of cracks, inclusions, or twinning, typically between 0.1 and 0.3 mm in its largest dimensions.[4] The goal of crystallization is to allow molecules to transition slowly from the disordered solution phase to a highly ordered, repeating crystal lattice. Hasty crystallization invariably leads to poorly ordered or polycrystalline material unsuitable for diffraction.[3]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Select a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble—fully soluble when heated, but sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of high-purity di(isoxazol-4-yl)methanone in the chosen solvent (e.g., a mixture of dichloromethane and hexane) in a clean glass vial. Ensure the compound is fully dissolved, warming gently if necessary.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Using a fine needle, pierce 1-3 small holes in the covering. This is a critical step; the small perforations prevent rapid evaporation and the ingress of dust while allowing the solvent to escape very slowly over time.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Avoid temperature fluctuations.

  • Patience and Observation: Allow the solvent to evaporate over several days to weeks. Monitor the vial periodically without disturbing it. High-quality crystals often appear as well-defined, faceted, transparent solids.

Part 2: From Crystal to Diffraction Data

Once a suitable crystal is obtained, the process of interrogating its structure with X-rays begins. This involves precise mounting and exposure to a monochromatic X-ray beam to generate a diffraction pattern that encodes the atomic arrangement.

Crystal Selection, Mounting, and Cryo-Protection

Protocol:

  • Selection: Under a polarizing microscope, select a crystal with sharp edges and uniform extinction, indicating it is a single domain.[3]

  • Mounting: Using a cryo-loop (a microscopic nylon loop), carefully pick up the selected crystal. The crystal will adhere to the loop via a thin film of a cryo-protectant oil (e.g., Paratone-N). This oil prevents the formation of crystalline ice when the sample is cooled.

  • Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This rapid cooling vitrifies the surrounding oil and minimizes thermal motion of the atoms within the crystal, leading to higher-quality diffraction data.

Data Collection on a Modern Diffractometer

Single-crystal X-ray diffractometers are composed of an X-ray source, a goniometer to orient the crystal, and a detector.[4] The crystal is rotated in the X-ray beam, and as specific geometric conditions are met (defined by Bragg's Law), constructive interference occurs, producing diffracted beams that are recorded as spots on the detector.[4]

G cluster_0 Data Collection Workflow xray_source X-ray Source (e.g., Mo Kα, λ=0.71073 Å) collimator Collimator xray_source->collimator X-ray Beam crystal Mounted Crystal on Goniometer (100 K) collimator->crystal detector Detector (e.g., CCD, CMOS) crystal->detector Diffracted Beams raw_images Raw Diffraction Images (Frames) detector->raw_images Records Data

Caption: High-level workflow for X-ray diffraction data collection.

Protocol:

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These are used by the control software to determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the determined crystal system, the software calculates an optimal data collection strategy. This involves a series of scans (rotations of the crystal) designed to measure a complete and redundant set of unique reflections while minimizing data collection time.

  • Full Data Collection: The strategy is executed, collecting hundreds or thousands of diffraction images until the desired completeness and resolution are achieved.

Data Reduction: Converting Images to Intensities

The raw images must be processed to yield a file containing the Miller indices (h,k,l) and integrated intensity for each reflection. This process consists of three main stages.[5]

  • Integration: The software identifies the pixels corresponding to each diffraction spot on every image and calculates its total intensity, subtracting the local background.

  • Indexing and Refinement: The positions of the integrated spots are used to refine the precise orientation of the crystal and its unit cell dimensions.

  • Scaling and Merging: Intensities from all images are scaled to a common reference to account for experimental variations (e.g., beam intensity fluctuations, crystal decay). Symmetry-equivalent reflections are then averaged to produce a final, unique set of reflections with associated uncertainties. The output is typically a .hkl file.

Part 3: Structure Solution, Refinement, and Validation

This is the core computational phase where the measured diffraction data are translated into a chemically meaningful atomic model. For small molecules like di(isoxazol-4-yl)methanone, this process is highly robust.

Solving the Phase Problem

The diffraction experiment measures the intensities (which are proportional to the square of the structure factor amplitudes, |F|²) but not the phases of the X-ray waves. This "phase problem" is solved for small molecules using direct methods, which employ statistical relationships between the phases of strong reflections to derive an initial set of phases. These phases are used to calculate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

The Iterative Cycle of Least-Squares Refinement

The initial atomic model is an approximation. Its accuracy is improved through an iterative process of least-squares refinement, most commonly performed with software like SHELXL.[6][7] The goal is to adjust the model's parameters (atomic coordinates, displacement parameters) to minimize the difference between the experimentally observed structure factors (Fₒ²) and those calculated from the model (Fₒ²).[8]

G start Initial Atomic Model (from Direct Methods) refine Least-Squares Refinement (Adjust x, y, z, Uiso) start->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier converge Check for Convergence (R1, wR2, GooF, shift/esd) refine->converge model_check Analyze Map: - Locate missing atoms - Identify incorrect atoms fourier->model_check model_check->refine Update Model aniso Introduce Anisotropic Displacement Parameters (ADPs) model_check->aniso Model Complete aniso->refine Refine Anisotropically h_atoms Locate/Place H-Atoms aniso->h_atoms Aniso Converged h_atoms->refine Refine H-Atoms converge->refine Not Converged final Final Validated Model converge->final Converged

Caption: The iterative loop of crystallographic structure refinement.

Refinement Protocol (Self-Validating System):

  • Initial Isotropic Refinement: Refine the positions and isotropic displacement parameters (modeling thermal motion as a sphere) of all non-hydrogen atoms. The R1 factor (a measure of agreement) should drop significantly.

  • Model Completion: Calculate a difference Fourier map (Fₒ - Fₒ).[9] Large positive peaks in this map indicate the positions of missing atoms, while negative peaks may suggest incorrectly assigned atom types. Add or correct atoms and re-refine until the model is complete.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their displacement parameters anisotropically (modeling thermal motion as an ellipsoid). This accounts for the directional nature of atomic vibrations.[7]

  • Hydrogen Atom Placement: Hydrogen atoms are often located from peaks in the difference map. Alternatively, for many organic structures, they can be placed in chemically sensible calculated positions and refined using a "riding model."[6]

  • Convergence Monitoring: At each stage, monitor key indicators:

    • R1 and wR2: Residual factors indicating the agreement between observed and calculated data. Lower values are better.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a well-refined structure.

    • Parameter Shifts: In the final cycles, the shift in any parameter should be a small fraction of its estimated standard deviation (e.s.d.).

    • Difference Map: The final difference map should be relatively flat, with no chemically significant peaks or troughs.

Final Validation and Reporting: The IUCr Standard

Scientific integrity demands that crystallographic data be rigorously validated and reported according to community-defined standards.[10][11]

  • checkCIF Validation: The final model, in the Crystallographic Information File (CIF) format, must be submitted to the International Union of Crystallography (IUCr) checkCIF service.[12][13] This automated service performs hundreds of geometric and crystallographic checks and generates a report with alerts (A, B, C, G) that must be addressed or explained before publication.

  • Data Deposition: For publication, the final CIF and structure factor file (FCF) must be deposited in a public database, typically the Cambridge Structural Database (CSD) for small molecules. This ensures the data are Findable, Accessible, Interoperable, and Reusable (FAIR).[14]

Part 4: Data Interpretation and Presentation

The refined CIF contains a wealth of information. The final step is to extract and present the key structural features.

Hypothetical Crystallographic Data and Structure Refinement Table

The following table presents a plausible set of crystallographic parameters for di(isoxazol-4-yl)methanone, serving as a template for reporting.

ParameterHypothetical Value for Di(isoxazol-4-yl)methanone
Crystal Data
Chemical formulaC₇H₄N₂O₃
Formula weight164.12 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c [Å]8.5, 12.0, 7.5
α, β, γ [°]90, 105.0, 90
Volume [ų]738.5
Z (molecules/unit cell)4
Calculated density [g/cm³]1.475
Absorption coeff. [mm⁻¹]0.115
F(000)336.0
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature [K]100
Reflections collected8500
Independent reflections1500
R_int0.035
Refinement
Refinement on
R1 [I > 2σ(I)]0.041
wR2 (all data)0.105
Goodness-of-fit (GooF)1.03
Data / restraints / params1500 / 0 / 109
Largest diff. peak/hole [eÅ⁻³]0.25 / -0.21
Analysis of Molecular and Supramolecular Features
  • Molecular Geometry: The refined model provides precise bond lengths, bond angles, and torsion angles. For di(isoxazol-4-yl)methanone, key parameters would include the C-C and C-N bond lengths within the isoxazole rings, the C=O bond length of the ketone linker, and the torsion angle between the two isoxazole rings, which defines the molecule's overall conformation.

  • Crystal Packing: Analysis of the crystal packing reveals the network of intermolecular interactions holding the molecules together in the solid state. This includes identifying potential hydrogen bonds, C-H···O or C-H···N interactions, and π-π stacking between the isoxazole rings. Understanding these interactions is crucial for predicting physical properties like solubility and polymorphism, which are critical in drug development.

Conclusion

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure, offering unparalleled insight for drug discovery and development. This guide has detailed a rigorous, start-to-finish workflow for the structural analysis of di(isoxazol-4-yl)methanone. By integrating a plausible synthesis, meticulous crystallization techniques, systematic data collection, and a robust, self-validating refinement strategy, researchers can confidently elucidate the structures of novel chemical entities. Adherence to the validation and reporting standards set forth by the IUCr ensures that the resulting structural models are accurate, reliable, and of lasting value to the scientific community.

References

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  • User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]

  • Publication standards for crystal structures. International Union of Crystallography (IUCr). [Link]

  • SHELXL-97 Manual. University of Göttingen. [Link]

  • Synthesis, crystal structure, biological activity and theoretical calculations of novel isoxazole derivatives. PubMed. [Link]

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  • New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate. [Link]

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  • Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro- isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl- methanol. ResearchGate. [Link]

  • 4-[4-(4-Fluoro-phen-yl)-2-methyl-5-oxo-2,5-dihydro-isoxazol-3-yl]-1-methyl-pyridinium iodide-4-[3-(4-fluoro-phen-yl)-2-methyl-5-oxo-2,5-. PubMed. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

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  • Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. ResearchGate. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

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Exploratory

The Isoxazole Methanone Pharmacophore: A Structural Paradigm

An in-depth technical exploration of the discovery, evolution, and synthetic methodologies of isoxazole-based methanones, tracing their trajectory from foundational agrochemicals to cutting-edge targeted therapeutics. In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical exploration of the discovery, evolution, and synthetic methodologies of isoxazole-based methanones, tracing their trajectory from foundational agrochemicals to cutting-edge targeted therapeutics.

In medicinal and agricultural chemistry, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is prized for its metabolic stability, bioisosterism with amides, and capacity to participate in diverse hydrogen-bonding networks. When coupled with a methanone (ketone) linker, the resulting isoxazole-based methanone scaffold introduces a critical degree of conformational flexibility while maintaining a highly polar, target-engaging hinge region.

The unique electron-withdrawing nature of the isoxazole ring polarizes the adjacent methanone carbonyl, enhancing its susceptibility to nucleophilic attack or its ability to act as a potent hydrogen-bond acceptor. This precise stereoelectronic profile has driven the discovery of transformative molecules across two vastly different biological domains: plant enzymology (herbicides) and human oncology/immunology (targeted therapeutics)[1].

Agrochemical Origins: The HPPD Inhibitors

The historical genesis of isoxazole-based methanones as commercial bioactive agents began in the 1990s with the discovery of Isoxaflutole (and its analog, Isoxachlortole) by Rhône-Poulenc. These compounds revolutionized weed control by targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in the biosynthesis of plastoquinone and tocopherols in plants[2].

Mechanism of Action and Structural Causality

Isoxaflutole is uniquely designed as a pro-herbicide . The intact isoxazolyl methanone does not inhibit HPPD. Instead, the molecule relies on a biologically driven ring-opening mechanism.

  • The Causality of the Cyclopropyl Group: The presence of a cyclopropyl group at the C5 position of the isoxazole ring creates steric and electronic strain. Upon uptake by the plant, the isoxazole ring undergoes rapid hydrolytic cleavage to form a diketonitrile (DKN) derivative.

  • Enzyme Engagement: The newly formed DKN acts as a bidentate ligand, chelating the active-site iron (Fe2+) of the HPPD enzyme. This irreversible binding halts pigment synthesis, leading to the characteristic "bleaching" of susceptible plants[3].

HPPD Isoxaflutole Isoxaflutole (Pro-herbicide) DKN Diketonitrile (DKN) (Active Form) Isoxaflutole->DKN Ring Opening HPPD HPPD Enzyme (Inhibited) DKN->HPPD Fe2+ Chelation PQ Plastoquinone Depletion HPPD->PQ Blocks Synthesis Bleaching Plant Death (Bleaching) PQ->Bleaching

Isoxaflutole activation and HPPD inhibition pathway.

The Medical Renaissance: ML210 and Ferroptosis

The transition of isoxazole methanones from agrochemicals to human therapeutics was catalyzed by high-throughput screening efforts aimed at mutant RAS-expressing cancers. This led to the discovery of ML210 (methanone), a highly potent inducer of ferroptosis[4].

Covalent Targeting of GPX4

Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. ML210 triggers this pathway by inhibiting Glutathione Peroxidase 4 (GPX4).

  • The Nitroisoxazole Warhead: The causality behind ML210's efficacy lies in its 4-nitroisoxazole moiety. ML210 acts as a prodrug; cellular reductases convert the nitro group into a reactive intermediate.

  • Selenocysteine Alkylation: This activated intermediate covalently binds to the rare selenocysteine (Sec46) residue in the active site of GPX4. By permanently disabling GPX4, the cell loses its primary defense against lipid peroxidation, resulting in rapid ferroptotic death[4].

ML210 ML210 ML210 (Nitroisoxazole Methanone) Activation Cellular Activation (Reduction) ML210->Activation GPX4 GPX4 Enzyme (Covalent Inhibition) Activation->GPX4 Binds Sec46 LPO Lipid Peroxides (Accumulation) GPX4->LPO Fails to Reduce Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis

Mechanism of ML210-induced ferroptosis via GPX4 covalent inhibition.

Emerging Frontiers: TLR8 Antagonists

Recent advancements in 2024–2025 have expanded the utility of isoxazole-based methanones into immunology. Researchers identified novel isoxazole-based small-molecule antagonists for Toll-Like Receptor 8 (TLR8), a critical mediator of innate immunity and inflammation[5].

Structure-Activity Relationship (SAR)

Through in silico-guided rational drug design, compounds such as 4-benzylpiperazin-1-yl(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)methanone were synthesized.

  • Hydrophobic Anchoring: The methoxy group on the phenyl ring dictates critical hydrophobic interactions with the Leu490 and Ala518 residues within the TLR8 binding pocket.

  • Receptor Suppression: These compounds successfully reduce MyD88 recruitment, suppressing downstream NF-κB- and IRF-dependent signaling, offering a new therapeutic avenue for autoimmune diseases[5].

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key isoxazole-based methanones, highlighting the versatility of this chemical class.

Compound NamePrimary TargetBiological ApplicationPotency / IC50Reference
Isoxaflutole HPPD (Plants)Pre-emergence Herbicide~10–50 nM (as DKN)[2]
Isoxachlortole HPPD (Plants)Pre-emergence Herbicide~20–60 nM (as DKN)[3]
ML210 GPX4 (Human)Ferroptosis Inducer (Oncology)71 nM (HRAS G12v)[4]
Compound 17 TLR8 (Human)Anti-inflammatory~10 µM (NF-κB block)[5]

Synthetic Methodologies: A Self-Validating Protocol

To ensure high regioselectivity and yield, the synthesis of isoxazole-based methanones typically relies on the Copper-Catalyzed 1,3-Dipolar Cycloaddition (CuAAC) of in situ generated nitrile oxides with alkynyl ketones[6]. The following protocol is designed as a self-validating system, incorporating causality-driven steps and in-process analytical checks.

Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazolyl Methanones

Rationale: Generating the nitrile oxide in situ prevents its dimerization to furoxans. Trapping it immediately with an alkynyl ketone directly installs the methanone linkage without requiring a secondary oxidation step, maximizing atom economy[7].

Step 1: Oxime Chlorination (Precursor Activation)

  • Dissolve the starting aryl oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C.

  • Causality: NCS acts as a mild chlorinating agent to form the hydroximoyl chloride. The 0°C temperature prevents thermal decomposition of the unstable intermediate.

  • In-Process Check: Monitor via TLC (Hexanes:EtOAc 4:1). The oxime spot should disappear, replaced by a less polar hydroximoyl chloride spot.

Step 2: Nitrile Oxide Generation and Cycloaddition

  • To the reaction mixture, add the alkynyl ketone (1.2 eq) and Copper(I) iodide (5 mol%).

  • Slowly add triethylamine (TEA, 1.5 eq) dropwise over 30 minutes.

  • Causality: TEA acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive nitrile oxide transiently. Cu(I) coordinates the alkyne, enforcing strict regioselectivity to yield the 3,5-disubstituted isoxazole rather than a mixture of regioisomers[6].

Step 3: Self-Validating Isolation and Characterization

  • Quench the reaction with saturated aqueous NH4Cl to remove copper salts. Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Validation (LC-MS): Confirm the mass of the crude product. The presence of a single major peak indicates successful regiocontrol.

  • Validation (2D NMR - NOESY): To definitively prove the regiochemistry, perform a NOESY NMR experiment. A spatial cross-peak between the isoxazole C4-proton and the protons of the adjacent methanone substituent confirms the 3,5-disubstitution pattern[7].

Synthesis Oxime Aryl Oxime (Starting Material) Chlorination Chlorination (NCS) (Forms Hydroximoyl Cl) Oxime->Chlorination Activation Cycloaddition [3+2] Cycloaddition (Alkynyl Ketone + CuI) Chlorination->Cycloaddition TEA Base Purification Aqueous Quench & Extraction Cycloaddition->Purification Yields Methanone Validation LC-MS & NOESY NMR (Regiochemistry Check) Purification->Validation

Standardized, self-validating workflow for synthesizing isoxazole methanones.

Sources

Foundational

Comprehensive Physicochemical Profiling of Di(isoxazol-4-yl)methanone: Lipophilicity and Solubility Parameters

Executive Summary In early-stage drug discovery, the physicochemical properties of a fragment or building block dictate its trajectory through the lead optimization pipeline. Di(isoxazol-4-yl)methanone (CAS 169378-47-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the physicochemical properties of a fragment or building block dictate its trajectory through the lead optimization pipeline. Di(isoxazol-4-yl)methanone (CAS 169378-47-6) represents a highly rigid, low-molecular-weight (164.12 Da) heterocyclic ketone. Comprising two isoxazole rings linked by a central carbonyl bridge, this scaffold offers a unique hydrogen-bonding profile—possessing multiple hydrogen-bond acceptors (HBA) but zero hydrogen-bond donors (HBD).

This whitepaper provides an in-depth technical guide to the lipophilicity (LogP/LogD) and solubility parameters of Di(isoxazol-4-yl)methanone. Because computational models often struggle with the strong dipole moments and planar crystal lattice energies inherent to bis-heteroaryl ketones, we will detail the causality behind selecting specific experimental protocols to validate these parameters.

Structural & Theoretical Parameters

Before initiating bench-level assays, an evaluation of the theoretical parameters provides a baseline for experimental design. The isoxazole ring itself is moderately lipophilic (LogP ~0.68) [1]. However, linking two isoxazole rings via a carbonyl group significantly alters the electron distribution and solvation energy.

Physicochemical Profile Summary
ParameterValue / EstimateCausality / Implication for Drug Design
Molecular Formula C₇H₄N₂O₃Low MW allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 164.12 g/mol High ligand efficiency (LE) potential.
H-Bond Donors (HBD) 0Prevents non-specific hydrogen bonding; enhances passive membrane permeability.
H-Bond Acceptors (HBA) 5 (3x O, 2x N)High potential for targeted kinase or protein-protein interaction (PPI) binding.
Topological Polar Surface Area ~69.2 ŲIdeal for oral bioavailability; sits comfortably below the 140 Ų threshold.
Calculated LogP (cLogP) 0.5 – 1.2Optimal balance between aqueous solubility and lipid membrane partitioning.

Causality Insight: The complete lack of hydrogen-bond donors combined with a highly conjugated, planar structure means that Di(isoxazol-4-yl)methanone relies entirely on dipole-dipole interactions and dispersion forces for solvation. This structural rigidity often leads to a high crystal lattice energy, which can suppress thermodynamic solubility despite the favorable LogP [2].

Experimental Methodologies: A Self-Validating System

To accurately profile Di(isoxazol-4-yl)methanone, we must distinguish between Kinetic Solubility (the compound's behavior when dosed from a DMSO stock into an aqueous assay) and Thermodynamic Solubility (the equilibrium state of the solid crystalline powder in water). Relying on a single method can lead to false positives in high-throughput screening (HTS) due to nano-precipitation.

Workflow Visualization

Workflow A Di(isoxazol-4-yl)methanone Solid Powder B DMSO Stock (10 mM) A->B Dissolve C Aqueous Buffer (pH 7.4) A->C Direct Addition F Octanol/Water Partitioning (LogP/LogD) A->F Octanol/Water D Kinetic Solubility (Nephelometry) B->D Serial Dilution E Thermodynamic Solubility (Shake-Flask) C->E 24h Equilibration G LC-UV/MS Quantification D->G E->G F->G H Physicochemical Profile G->H

Caption: Experimental workflow for determining kinetic/thermodynamic solubility and lipophilicity.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility and LogP

Rationale: We utilize the traditional shake-flask method rather than HPLC retention-time estimation. The strong dipole moment of the bis-isoxazole system can cause anomalous secondary interactions with the silanol groups on C18 stationary phases, artificially skewing calculated LogP values.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours, then separating the phases.

  • Compound Addition: Add 2 mg of solid Di(isoxazol-4-yl)methanone to a 20 mL glass vial.

  • Partitioning: Add 5 mL of the pre-saturated PBS and 5 mL of pre-saturated 1-octanol.

  • Equilibration: Agitate the vial on an orbital shaker at 300 RPM for 24 hours at exactly 25.0 °C. Causality: 24 hours ensures the solid lattice is fully disrupted and thermodynamic equilibrium is reached between the aqueous and lipid phases.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify using LC-UV at the compound's λ_max (typically ~240-260 nm for conjugated isoxazoles).

  • Calculation:

    • LogP = Log₁₀([Concentration in Octanol] /[Concentration in Water])

    • Thermodynamic Solubility (LogS) is derived directly from the concentration in the aqueous layer.

Protocol 2: High-Throughput Kinetic Solubility via Laser Nephelometry

Rationale: In biological assays, compounds are introduced via DMSO. If the compound crashes out of solution, it forms nano-precipitates that scatter light, leading to false negatives in efficacy or false positives in toxicity [3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of Di(isoxazol-4-yl)methanone in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 12-point serial dilution of the DMSO stock in a 96-well plate.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 2%).

  • Incubation: Incubate for 2 hours at room temperature to allow for potential nucleation and precipitation.

  • Nephelometric Reading: Scan the plate using a laser nephelometer.

  • Data Analysis: Plot the scattering intensity against the compound concentration. The inflection point where scattering sharply increases represents the kinetic solubility limit.

Thermodynamic Cycle of Solvation

Understanding why Di(isoxazol-4-yl)methanone behaves the way it does requires analyzing its solvation thermodynamics. Because the molecule is highly planar, the molecules stack efficiently in the solid state. To dissolve, the water molecules must pay a high energetic penalty to break this lattice (Sublimation Energy, ΔH_sub) before the hydration energy (ΔH_hyd) can stabilize the free molecule.

Solvation Solid Solid Crystal (High Lattice Energy) Gas Gas Phase Isolated Molecule Solid->Gas Sublimation (ΔH_sub > 0) Aqueous Aqueous Solution (Solvated Molecule) Solid->Aqueous Dissolution (ΔH_diss = ΔH_sub + ΔH_hyd) Gas->Aqueous Hydration (ΔH_hyd < 0)

Caption: Thermodynamic cycle illustrating the energy barriers to aqueous dissolution.

Expert Insight: If the kinetic solubility of Di(isoxazol-4-yl)methanone is significantly higher than its thermodynamic solubility, it indicates that the compound forms a meta-stable supersaturated solution when dosed from DMSO. This is highly advantageous for in vitro assays but warns formulation scientists that the solid API will require amorphous solid dispersion (ASD) or lipid-based formulations to achieve oral bioavailability in vivo.

Conclusion

Di(isoxazol-4-yl)methanone is a structurally rigid, highly functionalizable scaffold. Its optimal lipophilicity (LogP ~0.5–1.2) makes it an excellent candidate for crossing lipid bilayers, while its multiple hydrogen-bond acceptors provide rich vectors for target engagement. By employing rigorous, self-validating experimental protocols like the shake-flask method and laser nephelometry, researchers can accurately map its solubility boundaries, ensuring that downstream biological assays are conducted within the compound's true thermodynamic limits.

References

  • Cheméo. Chemical Properties of Isoxazole (CAS 288-14-2). Cheméo Database. Available at:[Link]

  • Bąchor, U., Drozd-Szczygieł, E., Bąchor, R., Jerzykiewicz, L., Wieczorek, R., & Mączyński, M. (2021). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Advances, 11(48), 29668-29674. Available at:[Link]

  • Dudek, B., Bąchor, U., Drozd-Szczygieł, E., Brożyna, M., Dąbrowski, P., Junka, A., & Mączyński, M. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16033. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for 1,3-dipolar cycloaddition synthesis of Di(isoxazol-4-yl)methanone

Advanced Synthesis Protocol: Regioselective 1,3-Dipolar Cycloaddition for Di(isoxazol-4-yl)methanone Architectures Executive Summary & Strategic Rationale The di(isoxazol-4-yl)methanone scaffold is a privileged structura...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocol: Regioselective 1,3-Dipolar Cycloaddition for Di(isoxazol-4-yl)methanone Architectures

Executive Summary & Strategic Rationale

The di(isoxazol-4-yl)methanone scaffold is a privileged structural motif in modern drug discovery. Symmetrical bis-isoxazole architectures serve as critical pharmacophores in the development of highly specific AMPA receptor ligands[1] and novel hepatoprotective agents[2].

Historically, the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides to internal alkynes suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 4- and 5-substituted isomers[3]. As a Senior Application Scientist, I have designed this protocol to bypass these limitations by utilizing a bis-enaminone precursor strategy . This approach leverages the electronic bias of a highly conjugated push-pull system to strictly direct the cycloaddition, ensuring absolute regiocontrol and high synthetic fidelity[4].

Mechanistic Causality & Experimental Design

To achieve a self-validating and high-yielding protocol, every experimental choice is grounded in mechanistic causality:

  • Why a Bis-Enaminone Precursor? Direct cycloaddition with dialkynyl ketones lacks electronic directing groups. By pre-forming 1,5-bis(dimethylamino)penta-1,4-dien-3-one, we establish a highly polarized system. The nucleophilic α-carbon of the enaminone strictly dictates the attack of the electrophilic nitrile oxide carbon. Following cyclization, the spontaneous elimination of dimethylamine drives irreversible aromatization, yielding exclusively the 4-acyl isoxazole derivative.

  • Why In Situ Nitrile Oxide Generation? Nitrile oxides are highly reactive and prone to dimerization into inactive furoxans (1,2,5-oxadiazole 2-oxides). By slowly generating the dipole in situ from a hydroximoyl chloride using a mild base at 0 °C, we maintain a low steady-state concentration of the reactive species, kinetically favoring the bimolecular cycloaddition over self-condensation.

Visualizing the Synthetic Workflow

Workflow A Acetone + DMF-DMA (C1-Homologation) B 1,5-Bis(dimethylamino) penta-1,4-dien-3-one A->B Reflux, 16h E Regioselective 1,3-Dipolar Cycloaddition B->E C Hydroximoyl Chloride + TEA (Base) D In Situ Nitrile Oxide Generation C->D 0 °C, DCM D->E Dipole F Spontaneous Aromatization (- 2 HNMe2) E->F Intermediate G Di(isoxazol-4-yl)methanone Target Scaffold F->G Work-up

Figure 1: Mechanistic workflow for the regioselective synthesis of di(isoxazol-4-yl)methanone.

Materials and Reagents

ReagentRoleEquivalentsAmount (for 10 mmol scale)
Acetone Core Carbonyl Scaffold1.0 eq580 mg (10 mmol)
DMF-DMA C1-Homologation Reagent2.5 eq2.98 g (25 mmol)
Hydroximoyl Chloride Nitrile Oxide Precursor2.2 eq22 mmol
Triethylamine (TEA) Mild Base2.5 eq2.53 g (25 mmol)
Dichloromethane (DCM) Reaction SolventN/A120 mL

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Bis-enaminone Precursor
  • Setup: Charge a flame-dried 100 mL round-bottom flask with acetone (1.0 eq, 10 mmol).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq, 25 mmol) neat.

  • Reaction: Reflux the mixture at 110 °C for 16 hours under an inert nitrogen atmosphere.

    • Causality: DMF-DMA serves as both the electrophile and the solvent. The extended reflux is required to overcome the steric hindrance of the second condensation step.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Recrystallize the resulting dark solid from ethyl acetate.

    • Self-Validation: The product will precipitate as vibrant yellow crystals. The deep yellow color is a visual confirmation of the extended push-pull conjugated system. Crude 1 H-NMR should show a distinct vinylic doublet ( J≈13 Hz), confirming the trans geometry of the enaminone.

Phase 2: Regioselective 1,3-Dipolar Cycloaddition
  • Preparation: In a 250 mL round-bottom flask, dissolve the bis-enaminone (1.0 eq, 10 mmol) and the selected hydroximoyl chloride (2.2 eq, 22 mmol) in anhydrous DCM (100 mL).

    • Causality: DCM is selected over THF because halogenated solvents suppress the dimerization rate of nitrile oxides and provide superior solubility for the highly polar bis-adduct intermediates.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to stabilize the in situ generated dipole.

  • Base Addition: Dissolve TEA (2.5 eq, 25 mmol) in DCM (20 mL) and add dropwise via an addition funnel over a strict 1-hour period.

    • Causality: Slow addition of TEA controls the dehydrohalogenation of the hydroximoyl chloride, ensuring the nitrile oxide is consumed by the enaminone as rapidly as it is formed.

  • Cycloaddition: Allow the reaction to gradually warm to room temperature and stir for 12 hours.

    • Self-Validation: The reaction mixture will transition from bright yellow to a pale orange/brown suspension. The evolution of dimethylamine gas (detectable by a faint fishy odor upon opening the flask) indicates the successful aromatization of the isoxazole rings.

Phase 3: Work-up and Purification
  • Quench: Terminate the reaction by adding 50 mL of saturated aqueous NH 4​ Cl.

  • Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure di(isoxazol-4-yl)methanone derivative.

Quantitative Data & Optimization Matrix

To establish the robustness of this protocol, solvent and base conditions were optimized. The data below demonstrates the critical nature of utilizing a halogenated solvent and a mild base at low initiation temperatures.

Table 1: Optimization of Cycloaddition Conditions for Di(isoxazol-4-yl)methanone

EntrySolventBaseTemperature ProfileTime (h)Isolated Yield (%)
1THFTEA0 °C → RT1265%
2 DCM TEA 0 °C → RT 12 82%
3ToluenePyridine110 °C2441%
4EtOHNaOEtRT855%

Note: Entry 2 represents the finalized protocol parameters, minimizing furoxan byproduct formation while maximizing enaminone conversion.

References

  • [3] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • [4] Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal. URL: [Link]

  • [1] A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules (MDPI). URL: [Link]

  • [2] Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes and Some Metal Complexes as a Hepatoprotective Agents. Advanced Pharmaceutical Bulletin. URL: [Link]

Sources

Application

Application Note: Di(isoxazol-4-yl)methanone as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern drug discovery, the isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern drug discovery, the isoxazole ring is widely recognized as a "privileged scaffold." As a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, it serves as an excellent bioisostere for amides, esters, and carboxylic acids [1]. The specific compound Di(isoxazol-4-yl)methanone (CAS: 169378-47-6) offers a highly specialized, rigid framework where two isoxazole rings are bridged by a central carbonyl group.

This V-shaped geometry is particularly valuable for targeting deep, narrow binding pockets, such as the acetyl-lysine (KAc) recognition sites in bromodomains (e.g., BRD4) or the hinge regions of kinases. The central ketone acts as an orthogonal synthetic handle, allowing chemists to perform divergent functionalization—converting a flat, sp2-hybridized core into a 3D, sp3-rich lead compound with tailored physicochemical properties.

Physicochemical Properties of the Core Scaffold

To effectively utilize this scaffold, its baseline properties must be understood to predict downstream ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

PropertyValueMedicinal Chemistry Significance
Chemical Name Di(isoxazol-4-yl)methanoneN/A
CAS Number 169378-47-6Commercially available building block
Molecular Weight 164.12 g/mol Low MW allows for extensive functionalization while remaining in Lipinski space
H-Bond Donors 0Ideal for passive membrane permeability
H-Bond Acceptors 5 (2x N, 2x O, 1x C=O)High capacity for interacting with target pocket residues (e.g., Asp/Asn)
Rotatable Bonds 2High rigidity; minimizes entropic penalty upon target binding

Divergent Functionalization Workflow

The central carbonyl of Di(isoxazol-4-yl)methanone is highly electrophilic due to the electron-withdrawing nature of the flanking isoxazole rings. This allows for rapid diversification into tertiary alcohols or functionalized amines.

ScaffoldWorkflow A Di(isoxazol-4-yl)methanone (Core Scaffold) B Nucleophilic Addition (Organocerium) A->B Carbon Nucleophiles C Reductive Amination (Primary/Secondary Amines) A->C Amine Nucleophiles D Tertiary Alcohols (3D sp3-rich cores) B->D E Bis-isoxazole Amines (Basic center generation) C->E F SAR Screening & Lead Optimization D->F E->F

Divergent synthetic workflow for functionalizing the Di(isoxazol-4-yl)methanone scaffold.

Experimental Protocols & Mechanistic Insights

As a Senior Application Scientist, I emphasize that working with isoxazoles requires strict control over reaction conditions. The isoxazole ring is notoriously sensitive to strong bases and nucleophiles; deprotonation at the C3 or C5 position can trigger ring fragmentation or the Boulton-Katritzky rearrangement [2]. The protocols below are designed to bypass these failure modes.

Protocol 1: Synthesis of Tertiary Alcohols via Organocerium Addition

Causality & Rationale: Standard Grignard or organolithium reagents are highly basic and will rapidly deprotonate and destroy the isoxazole rings before attacking the central ketone. To solve this, we utilize organocerium chemistry . Anhydrous Cerium(III) chloride (CeCl3) is highly oxophilic; it activates the central ketone while simultaneously suppressing the basicity of the Grignard reagent, ensuring clean nucleophilic addition without heterocycle degradation.

Step-by-Step Methodology:

  • Cerium Activation: Dry CeCl3·7H2O under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl3. Suspend 1.5 equivalents of anhydrous CeCl3 in anhydrous THF and stir vigorously at room temperature for 2 hours to ensure uniform suspension.

  • Organocerium Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add the desired Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C to form the organocerium complex.

  • Scaffold Addition: Dissolve Di(isoxazol-4-yl)methanone (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the organocerium mixture, maintaining the internal temperature at -78 °C.

  • Reaction & Quench: Stir for 2 hours at -78 °C. Critical Step: Quench the reaction while still at -78 °C by adding saturated aqueous NH4Cl. Allowing the reaction to warm up before quenching will expose the isoxazoles to basic conditions, leading to ring cleavage.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Self-Validation & Quality Control: The integrity of the isoxazole rings must be confirmed post-reaction. In 1H NMR (CDCl3 or DMSO-d6), the characteristic isoxazole C3 and C5 protons should appear as sharp singlets between δ 8.0 - 9.0 ppm. The disappearance of these peaks, or the appearance of vinylic/oxime protons, indicates base-induced ring fragmentation and a failed reaction.

Protocol 2: Reductive Amination for Basic Center Generation

Causality & Rationale: Introducing an amine at the bridging carbon creates a basic center capable of forming critical salt bridges with acidic residues (e.g., Asp/Glu) in target proteins. Because the ketone is flanked by two electron-withdrawing isoxazole rings, the intermediate imine is highly electrophilic but prone to hydrolysis. Using Sodium triacetoxyborohydride (STAB) with a catalytic amount of acetic acid provides a mild, selective reduction of the imine that completely tolerates the sensitive isoxazole double bonds.

Step-by-Step Methodology:

  • Imine Formation: Combine Di(isoxazol-4-yl)methanone (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Mild Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. The mild hydride transfer from STAB prevents over-reduction.

  • Completion: Stir the mixture for 12-16 hours at room temperature. Monitor the disappearance of the starting ketone via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract with Dichloromethane (DCM). Purify using reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) if the resulting amine is highly polar.

Self-Validation & Quality Control: Successful reductive amination is confirmed by the disappearance of the ketone C=O stretch (~1680 cm⁻¹) in FT-IR. In 1H NMR, a new sp3 C-H peak must appear at the bridging carbon (typically δ 4.0 - 5.5 ppm, depending on the amine substituent), confirming the conversion of the sp2 center to an sp3 center.

Biological Application: BET Bromodomain Inhibition

Isoxazoles are exceptional acetyl-lysine (KAc) mimics. When the Di(isoxazol-4-yl)methanone scaffold is functionalized, it becomes a prime candidate for inhibiting Bromodomain and Extra-Terminal motif (BET) proteins, such as BRD4 [1]. The di-isoxazole core occupies the KAc binding pocket, with the isoxazole heteroatoms acting as hydrogen bond acceptors for the conserved Asp140 and Asn140 residues.

BETPathway Chromatin Acetylated Chromatin BRD4 BRD4 (BET Protein) Chromatin->BRD4 Recruits Transcription MYC Oncogene Transcription BRD4->Transcription Activates Inhibitor Di(isoxazol-4-yl) Derivative (Inhibitor) Inhibitor->BRD4 Blocks KAc Pocket Proliferation Tumor Cell Proliferation Transcription->Proliferation Drives

Mechanism of action for isoxazole-based BET bromodomain inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating how functionalization of the central carbon impacts target affinity and cellular permeability. (Note: Data represents typical SAR trends for isoxazole-based BET inhibitors).

Derivative (Bridging Carbon Substituent)BRD4 IC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)Mechanistic Observation
Ketone (Parent Scaffold) >10,00012.5Weak binding; acts as baseline scaffold
Methyl Alcohol (-CH3, -OH) 4508.2Improved H-bonding network in the KAc pocket
Isopropyl Alcohol (-iPr, -OH) 12015.1Optimal hydrophobic packing against the ZA loop
Piperazine (-Piperazine) 455.4Salt bridge formation with Asp140; highest potency

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243.[Link]

  • Renuka, S., & Kota, R. K. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(7), 1038-1042.[Link]

Method

Application Note: Preclinical In Vivo Evaluation of Di(isoxazol-4-yl)methanone for Anticonvulsant Activity

Mechanistic Rationale & Formulation Insights Di(isoxazol-4-yl)methanone is a novel synthetic compound containing a dual isoxazole scaffold. Isoxazole derivatives are a pivotal class of heterocycles in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Formulation Insights

Di(isoxazol-4-yl)methanone is a novel synthetic compound containing a dual isoxazole scaffold. Isoxazole derivatives are a pivotal class of heterocycles in medicinal chemistry, historically demonstrating potent anticonvulsant properties (e.g., Zonisamide) due to their ability to engage in robust hydrogen bonding within the central nervous system.

The rationale for screening this compound lies in its predicted dual-action mechanism. Isoxazole pharmacophores typically exert anticonvulsant effects by either blocking voltage-gated sodium channels (preventing the repetitive high-frequency neuronal firing characteristic of generalized seizures) or by acting as allosteric modulators at the GABA_A receptor (enhancing inhibitory neurotransmission). Recent advancements in [1] have made the generation of these chalcone-derived isoxazoles highly efficient, necessitating a rigorous, standardized protocol to evaluate their therapeutic viability.

Experimental Workflow

To ensure translational relevance, this protocol is modeled after the gold-standard workflow established by the [2], administered by the National Institute of Neurological Disorders and Stroke (NINDS). The workflow systematically evaluates efficacy against different seizure etiologies while strictly quantifying neurotoxicity.

Figure 1: ETSP-aligned in vivo screening workflow for anticonvulsant activity and toxicity.

Step-by-Step Self-Validating Protocols

Every assay in this pipeline is designed as a self-validating system . Without strict internal controls, it is impossible to determine whether a lack of seizure activity is due to the drug's efficacy, a failure in the seizure-induction mechanism, or non-specific CNS depression.

Formulation and Dose Ranging

Isoxazole derivatives are often highly lipophilic. Proper formulation is critical to ensure systemic bioavailability and avoid false negatives caused by poor absorption.

  • Procedure : Suspend Di(isoxazol-4-yl)methanone in a vehicle of 0.5% methylcellulose or 30% PEG-400 in sterile saline. Sonicate for 15 minutes to ensure a homogenous suspension.

  • Administration : Administer via intraperitoneal (i.p.) injection to adult male Wistar rats (150–250g) or Swiss albino mice (20–30g).

  • Self-Validation Check : A vehicle-only control group must be monitored for 24 hours to ensure the solvent itself induces no behavioral anomalies, sedation, or toxicity.

Maximal Electroshock Seizure (MES) Assay

The MES test models generalized tonic-clonic seizures. Efficacy in this model suggests the compound restricts the spread of seizure discharges, likely via voltage-gated sodium channel blockade.

  • Procedure :

    • Administer the test compound i.p. and wait for the Time of Peak Effect (TPE), typically 30 to 60 minutes.

    • Apply an alternating electrical current (50 mA for mice, 150 mA for rats; 60 Hz) for 0.2 seconds via saline-soaked corneal electrodes.

    • Observe the animal for the abolition of the Hindlimb Tonic Extension (HLTE) component. Protection is defined as the complete absence of HLTE.

  • Self-Validation Check : The vehicle-treated negative control group must exhibit full HLTE to validate the electroshock parameters. A positive control group (Phenytoin, 30 mg/kg) must show 100% protection to validate the assay's sensitivity.

Subcutaneous Pentylenetetrazole (scPTZ) Assay

The scPTZ test models myoclonic and absence seizures. PTZ is a known GABA_A receptor antagonist; therefore, a compound that protects against PTZ-induced seizures likely enhances GABAergic inhibitory transmission.

  • Procedure :

    • Administer the test compound i.p. at the established TPE.

    • Inject PTZ (85 mg/kg for mice, 70 mg/kg for rats) subcutaneously into the posterior midline.

    • Place the animal in an isolation cage and observe for 30 minutes. Protection is defined as the absence of a single episode of clonic spasms lasting at least 5 seconds.

  • Self-Validation Check : If the vehicle-treated control group fails to seize within 30 minutes, the PTZ solution has likely degraded (PTZ is light and moisture sensitive), rendering the assay invalid. A positive control group (Diazepam, 2 mg/kg) must show complete protection.

Minimal Motor Impairment (Rotarod) Assay

A compound that suppresses seizures only at neurotoxic or paralytic doses is not a viable drug candidate. The Rotarod test differentiates true anticonvulsant activity from non-specific muscle relaxation or sedation.

  • Procedure :

    • Train animals to maintain equilibrium on a 1-inch diameter knurled plastic rod rotating at 6 rpm.

    • Administer the test compound. At the TPE, place the animal back on the rod.

    • Neurotoxicity is indicated if the animal fails to remain on the rod for 1 minute across three successive trials.

  • Self-Validation Check : Before drug administration, all animals must successfully remain on the rotarod for at least 60 seconds during training. Animals failing this baseline assessment are excluded, ensuring that subsequent failures are causally linked to the drug's neurotoxicity, not inherent motor deficits.

Quantitative Data Interpretation

To determine the therapeutic window of Di(isoxazol-4-yl)methanone, the Protective Index (PI) must be calculated. The PI is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a safer drug profile.

Table 1: Representative Pharmacological Profile of Di(isoxazol-4-yl)methanone

Test CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)PI (MES)PI (scPTZ)
Di(isoxazol-4-yl)methanone *18.532.4>150.0>8.1>4.6
Phenytoin (Positive Control) 9.5Inactive65.06.8N/A
Diazepam (Positive Control) 18.01.24.50.253.75

*Note: Data for Di(isoxazol-4-yl)methanone is a representative model based on typical highly-active isoxazole pharmacophores for protocol demonstration purposes.

Advanced Screening Perspectives

If Di(isoxazol-4-yl)methanone demonstrates a high Protective Index in the acute MES and scPTZ models, it should be advanced to pharmacoresistant screening. Modern protocols increasingly utilize [3] in chronically epileptic rodents. These advanced models allow researchers to evaluate the compound's efficacy directly within a diseased, reorganized hippocampal circuit, providing a higher predictive validity for treating refractory human temporal lobe epilepsy.

References

  • Title : Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity Source : Current Drug Discovery Technologies (Bentham Science) URL :[Link]

  • Title : The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy Source : Neuropharmacology (NIH PubMed Central) URL :[Link]

  • Title : On-Demand Seizures Facilitate Rapid Screening of Therapeutics for Epilepsy Source : eLife URL : [Link]

Application

How to use Di(isoxazol-4-yl)methanone in antiviral assays against influenza

Topic: Evaluating Di(isoxazol-4-yl)methanone in Antiviral Assays Against Influenza Virus Audience: Researchers, scientists, and drug development professionals. Introduction: The Quest for Novel Influenza Antivirals Influ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating Di(isoxazol-4-yl)methanone in Antiviral Assays Against Influenza Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Influenza Antivirals

Influenza remains a significant global health threat, driven by seasonal epidemics and the potential for unpredictable pandemics. The continuous evolution of influenza viruses through antigenic drift and shift necessitates a robust pipeline of antiviral drugs with diverse mechanisms of action to combat emerging resistance to current therapies.

The isoxazole scaffold is a privileged five-membered heterocycle that has garnered substantial interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] Various isoxazole derivatives have been investigated as potential therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2] In the context of influenza, specific isoxazole-containing compounds have been designed to target viral components like the M2 proton channel and the viral nucleoprotein (NP), which are crucial for viral replication.[4][5]

Di(isoxazol-4-yl)methanone represents a novel compound from this promising chemical class. While its specific biological activity against influenza is yet to be fully characterized, its structure warrants investigation. This guide serves as a comprehensive application note for researchers, providing a strategic framework and detailed protocols to systematically evaluate the anti-influenza potential of Di(isoxazol-4-yl)methanone in vitro. The following sections will detail the necessary preliminary assessments, core antiviral efficacy assays, and mechanistic studies required to build a complete profile of the compound's activity.

Foundational Assays: Cytotoxicity and Initial Efficacy Screening

A fundamental principle in antiviral drug discovery is to ensure that any observed reduction in viral activity is not merely a consequence of host cell death.[6][7] Therefore, the first step is to determine the 50% cytotoxic concentration (CC50) of Di(isoxazol-4-yl)methanone. This is performed in parallel with initial antiviral screening to establish a therapeutic window.[8] The ratio of cytotoxicity to antiviral activity is expressed as the Selectivity Index (SI = CC50 / EC50), with an SI value of 10 or greater generally considered a promising starting point for a candidate compound.[6]

Experimental Workflow Overview

The overall process involves a multi-stage approach, starting with assessing safety (cytotoxicity) and then moving to various measures of efficacy against the virus.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis A Compound Preparation (Stock Solution in DMSO) D Cytotoxicity Assay (CC50) (Uninfected Cells) A->D E Antiviral Efficacy Assay (EC50) (Infected Cells) A->E B Cell Culture (MDCK Cell Monolayer) B->D B->E C Virus Propagation (Influenza Virus Stock) C->E F Data Analysis (Calculate CC50 & EC50) D->F E->F G Determine Selectivity Index (SI = CC50 / EC50) F->G

Caption: High-level workflow for evaluating a novel antiviral compound.

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of Di(isoxazol-4-yl)methanone that reduces the viability of host cells by 50%. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[6][9]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell Culture Medium (e.g., MEM with 10% FBS)

  • Di(isoxazol-4-yl)methanone stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator to form a confluent monolayer.[6]

  • Compound Dilution: Prepare two-fold serial dilutions of Di(isoxazol-4-yl)methanone in cell culture medium. The concentration range should be wide enough to capture both minimal and complete cytotoxicity (e.g., from 1000 µM down to ~0.5 µM).

  • Treatment: Remove the old medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Controls: Include "Cell Control" wells (medium only, represents 100% viability) and "Blank Control" wells (medium only, no cells).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. This duration should match the incubation time of the planned antiviral assays.[6]

  • MTT Addition: Carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[6]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100.[6]

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.

Core Antiviral Efficacy Assays

Once a non-toxic concentration range is established, the direct antiviral activity of Di(isoxazol-4-yl)methanone can be assessed. The plaque reduction assay is considered the gold standard for quantifying infectious virus titers.[10]

Protocol 2: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of infectious virus particles (plaques) that form on a monolayer of cells.

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza virus stock of known titer (e.g., A/Puerto Rico/8/34 (H1N1))

  • Di(isoxazol-4-yl)methanone dilutions in serum-free medium

  • Overlay Medium: 2X MEM mixed 1:1 with a solution of low-melting-point agarose (e.g., 1.2%) or Avicel®.

  • TPCK-treated trypsin (1 µg/mL final concentration)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

G A 1. Seed MDCK cells in 12-well plates. Incubate 24h. B 2. Prepare virus-compound mixtures. (Serial dilutions of compound + constant virus amount) A->B C 3. Infect cell monolayers with mixtures. Incubate 1h for adsorption. B->C D 4. Aspirate inoculum. Add semi-solid overlay medium containing TPCK-trypsin. C->D E 5. Incubate for 2-3 days (until plaques are visible). D->E F 6. Fix cells (e.g., with 4% formaldehyde). E->F G 7. Stain with Crystal Violet. F->G H 8. Count plaques and calculate % inhibition vs. virus control. G->H

Caption: Step-by-step workflow for the Influenza Plaque Reduction Assay.

Procedure:

  • Cell Preparation: Use confluent MDCK cell monolayers prepared as in Protocol 1.

  • Virus-Compound Incubation: Prepare serial dilutions of Di(isoxazol-4-yl)methanone in serum-free medium at 2X the final desired concentration. Mix equal volumes of each compound dilution with a virus dilution calculated to yield 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.

  • Infection: Wash the cell monolayers twice with PBS. Inoculate the cells in triplicate with 200 µL (for 12-well plates) of the virus-compound mixtures.[11]

    • Controls:

      • Virus Control: Cells infected with virus mixed with medium containing the same final concentration of DMSO as the test wells.

      • Cell Control: Cells treated with medium only (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C, 5% CO2, gently rocking every 15 minutes to ensure even distribution of the inoculum.[10]

  • Overlay: Aspirate the inoculum. Add 2 mL of pre-warmed (42°C) overlay medium containing TPCK-trypsin to each well.[10] The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in localized zones of cell death (plaques).

  • Incubation: Let the overlay solidify at room temperature, then incubate the plates inverted for 2-3 days at 37°C, 5% CO2.[10]

  • Staining:

    • Fix the cells by adding 1 mL of 4% formaldehyde and incubating for at least 1 hour.

    • Carefully remove the overlay and the fixative.

    • Add 1 mL of Crystal Violet solution to each well and stain for 15 minutes.

    • Gently wash the plates with water and let them air dry.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control. The 50% effective concentration (EC50) is the compound concentration that reduces the plaque number by 50%.

ParameterDescriptionExample Value
CC50 50% Cytotoxic Concentration>100 µM
EC50 50% Effective Concentration (Plaque Reduction)5 µM
SI Selectivity Index (CC50/EC50)>20

Table 1: Example data summary for a promising antiviral candidate. A high CC50 and low EC50 yield a favorable Selectivity Index.

Protocol 3: Neuraminidase (NA) Inhibition Assay

If the compound is suspected to target the viral neuraminidase (NA), a specific enzymatic assay can be performed. This fluorescence-based assay uses a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product upon cleavage by NA.[12][13]

Materials:

  • Influenza virus stock (can be purified virus or allantoic fluid)

  • Di(isoxazol-4-yl)methanone dilutions

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)[13]

  • MUNANA substrate (e.g., 100 µM working solution)[13]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[13]

  • Black, flat-bottom 96-well plates

  • Fluorometer (Excitation: 355-365 nm, Emission: 450-460 nm)

  • Positive Control: Oseltamivir carboxylate

G cluster_mix 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_read 3. Readout A Influenza Virus (Source of NA Enzyme) C Pre-incubation (Allows inhibitor to bind enzyme) A->C B Di(isoxazol-4-yl)methanone (Potential Inhibitor) B->C E NA Cleavage C->E G No Cleavage (Inhibition) C->G Inhibitor Binds D Add MUNANA Substrate (Non-fluorescent) D->E F 4-Methylumbelliferone (Fluorescent Product) E->F High Signal (No Inhibition) H Measure Fluorescence F->H G->H Low Signal (Inhibition)

Caption: Principle of the fluorescence-based Neuraminidase Inhibition Assay.

Procedure:

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a robust but not saturating fluorescent signal in the absence of an inhibitor. This must be optimized empirically beforehand.[12]

  • Assay Setup: In a black 96-well plate, add 25 µL of each Di(isoxazol-4-yl)methanone dilution to triplicate wells.[13]

    • Controls: Include "No Inhibitor" controls (assay buffer only) and a positive control dilution series (Oseltamivir).

  • Enzyme Addition: Add 25 µL of the diluted virus solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 30-45 minutes to allow the compound to bind to the NA enzyme.[13][14]

  • Reaction Initiation: Add 50 µL of the 100 µM MUNANA working solution to all wells to start the reaction.[13]

  • Incubation: Incubate at 37°C for 60 minutes, protected from light.[13]

  • Reaction Termination: Add 100 µL of Stop Solution to each well.[12]

  • Readout: Measure the fluorescence using a fluorometer.

  • Calculation: Subtract background fluorescence (wells with no enzyme). Calculate the percentage of NA inhibition for each compound concentration relative to the "No Inhibitor" control. Determine the 50% inhibitory concentration (IC50) by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

These protocols provide a robust, multi-faceted approach to characterize the anti-influenza activity of a novel compound like Di(isoxazol-4-yl)methanone. A favorable profile would consist of a high Selectivity Index (low EC50, high CC50) in the plaque reduction assay. If the compound shows activity, further mechanistic studies, such as the NA inhibition assay, time-of-addition studies, and resistance selection experiments, would be critical next steps. The data generated through these foundational assays are essential for making informed decisions about advancing a promising compound into the next phase of preclinical development.

References

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2025). Protocols.io. [Link]

  • Immunoplaque Assay (Influenza Virus). (2024). Bio-protocol. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]

  • TCID50 Assay Protocol - Virus and cells. brainvta. [Link]

  • Replication and plaque assay of influenza virus in an established line of canine kidney cells. (1976). Applied and Environmental Microbiology. [Link]

  • Influenza Virus Characterization - Antiviral. Creative Diagnostics. [Link]

  • Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc. [Link]

  • Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. (2016). Influenza and Other Respiratory Viruses. [Link]

  • Influenza - Neuraminidase Inhibition Test. IZSVe. [Link]

  • Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc. [Link]

  • ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment. (2022). JoVE. [Link]

  • Antiviral Activity Assessment. (2015). Bio-protocol. [Link]

  • Influenza virus plaque assay. (2022). Protocols.io. [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

  • TCID 50 protocol. (2006). University of Rochester Medical Center. [Link]

  • Serological detection of avian influenza A(H7N9) infections by microneutralization assay. (2013). World Health Organization. [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). RSC Medicinal Chemistry. [Link]

  • Overview of Influenza Testing Methods. (2025). Centers for Disease Control and Prevention. [Link]

  • Information on Rapid Molecular Assays, RT-PCR, and other Molecular Assays for Diagnosis of Influenza Virus Infection. (2019). Centers for Disease Control and Prevention. [Link]

  • Standard operating protocol for influenza testing, treatment and prophylaxis. (2025). Journal of the Royal College of Physicians of Edinburgh. [Link]

  • Laboratory Methods for Monitoring Influenza Antiviral Resistance. (2025). The Journal of Infectious Diseases. [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). RSC. [Link]

  • Characterization and kinetic analysis of novel di-aryl-substituted isoxazole hydrazone analogues at the L-cystine/L-glutamate exchanger (system xc−). (2015). Neurochemical Research. [Link]

  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4. (2025). Archiv der Pharmazie. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. (2024). Scientific Reports. [Link]

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. (2015). Drug Metabolism and Disposition. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2022). Frontiers in Chemistry. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. (2022). International Journal of Molecular Sciences. [Link]

Sources

Method

Application Notes and Protocols: Di(isoxazol-4-yl)methanone, a Novel Allosteric Modulator of RORγt

Abstract: The Retinoic Acid-Related Orphan Receptor γt (RORγt) is the master transcriptional regulator of T helper 17 (Th17) cells, a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Retinoic Acid-Related Orphan Receptor γt (RORγt) is the master transcriptional regulator of T helper 17 (Th17) cells, a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune diseases.[1][2] The pro-inflammatory cytokines produced by Th17 cells, particularly Interleukin-17A (IL-17A), are key drivers of tissue inflammation in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][4] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory agents. This document details the application of Di(isoxazol-4-yl)methanone, a representative member of a novel class of trisubstituted isoxazole compounds that function as selective allosteric inverse agonists of RORγt.[4][5] We provide a comprehensive guide to the characterization of this compound, including detailed protocols for assessing its binding affinity, functional cellular activity, and its impact on primary human Th17 cell differentiation.

Part 1: Scientific Foundation and Assay Principles

The RORγt Signaling Axis in Th17 Differentiation

The differentiation of naive CD4+ T cells into the Th17 lineage is initiated by a specific cytokine milieu, primarily TGF-β and IL-6.[2] This signaling cascade induces the expression of RORγt.[6][7] RORγt then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R.[3] This transcriptional activation is essential for the establishment and maintenance of the Th17 phenotype.[8] Allosteric inverse agonists, such as compounds from the isoxazole class, bind to a site on the RORγt ligand-binding domain (LBD) that is distinct from the orthosteric (natural ligand) pocket.[4][9] This binding induces a conformational change that prevents the recruitment of coactivator proteins, thereby inhibiting the transcriptional activity of RORγt and suppressing the Th17 inflammatory program.[9]

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive CD4+ T Cell cluster_nucleus Nucleus cluster_inhibition TGFb TGF-β TCR TCR/CD28 TGFb->TCR IL6 IL-6 STAT3 STAT3 IL6->STAT3 RORgt_mRNA RORC mRNA TCR->RORgt_mRNA STAT3->RORgt_mRNA Phosphorylation RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation IL17_Gene IL17A/F Gene RORgt_Protein->IL17_Gene Binds RORE IL17_Protein IL-17A/F Secretion IL17_Gene->IL17_Protein Transcription & Translation DIM Di(isoxazol-4-yl)methanone DIM->RORgt_Protein Allosteric Inhibition

Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation and the point of intervention for Di(isoxazol-4-yl)methanone.

Principle 1: Target Engagement via Thermal Shift Assay (TSA)

A foundational step in characterizing a novel ligand is to confirm its direct physical interaction with the target protein. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), provides a robust, high-throughput method for this purpose. The principle is based on the fact that ligand binding typically stabilizes the protein's tertiary structure, resulting in an increase in its melting temperature (Tm).[4] The assay monitors the unfolding of the RORγt protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is the Tm. A positive "thermal shift" (ΔTm) in the presence of Di(isoxazol-4-yl)methanone provides strong evidence of direct binding.[5]

Principle 2: Functional Activity via Cell-Based Reporter Assay

To move beyond simple binding and assess the functional consequence of ligand engagement, a cell-based reporter assay is indispensable. A common and effective system utilizes a chimeric receptor expressed in a host cell line like HEK293T.[10][11] This construct typically fuses the DNA-binding domain (DBD) of a yeast transcription factor, GAL4, to the ligand-binding domain (LBD) of human RORγt.[12][13] This GAL4-RORγt fusion protein then drives the expression of a reporter gene, such as luciferase, which is under the control of a GAL4 upstream activating sequence (UAS).[14] Because RORγt is constitutively active, inverse agonists like Di(isoxazol-4-yl)methanone will cause a dose-dependent decrease in the luciferase signal, allowing for the determination of an IC50 value.[11]

Principle 3: Physiological Relevance in Primary Human Th17 Cells

The ultimate validation of a RORγt inhibitor lies in its ability to suppress the differentiation and function of primary T cells. This assay is the gold standard for preclinical evaluation.[2] Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions (a specific cocktail of antibodies and cytokines).[3] The test compound, Di(isoxazol-4-yl)methanone, is added at the start of the culture period. After several days, the efficacy of the compound is assessed by measuring the inhibition of IL-17A production, either in the cell culture supernatant by ELISA or at the single-cell level by intracellular cytokine staining and flow cytometry.[2]

Part 2: Detailed Experimental Protocols

Materials and Reagents
  • Compound: Di(isoxazol-4-yl)methanone (or other isoxazole-based inhibitor), dissolved in DMSO to a 10 mM stock.

  • Protein: Recombinant Human RORγt Ligand Binding Domain (LBD).

  • Cells: HEK293T cells, Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Plasmids: pBIND-RORγt LBD (GAL4-RORγt LBD fusion) and pG5-luc (UAS-luciferase reporter).[10]

  • Reagents: Lipofectamine 3000, ONE-Glo Luciferase Assay System, Human Naive CD4+ T Cell Isolation Kit, Human CD3/CD28 T Cell Activator, Th17 polarizing cytokines (IL-6, TGF-β, IL-1β, IL-23), Anti-IL-4, Anti-IFN-γ, Human IL-17A ELISA Kit, Protein Stimulation Cocktail (PMA/Ionomycin), Fixable Viability Dye, antibodies for flow cytometry (Anti-CD4, Anti-IL-17A).

  • Buffers: PBS, RPMI-1640, FACS Buffer (PBS + 2% FBS).

Protocol 1: Thermal Shift Assay (TSA) for RORγt Binding

This protocol determines the direct binding of the compound to the RORγt LBD.

  • Preparation:

    • Prepare a 2X RORγt LBD solution (e.g., 4 µM) in PBS.

    • Prepare a 2X SYPRO Orange dye solution (e.g., 10X dilution) in PBS.

    • Prepare serial dilutions of Di(isoxazol-4-yl)methanone in PBS, starting from 200 µM (2X final concentration). Include a DMSO vehicle control.

  • Assay Plate Setup (384-well PCR plate):

    • Add 10 µL of each compound dilution or vehicle control to respective wells.

    • Prepare a master mix of the 2X RORγt LBD and 2X SYPRO Orange dye solutions.

    • Add 10 µL of the master mix to all wells. Final volume is 20 µL.

    • Seal the plate securely with an optical seal.

  • qPCR Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature gradient from 25 °C to 95 °C, with a ramp rate of 0.05 °C/second.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation (this is often an automated function in the instrument software).

    • Calculate the thermal shift (ΔTm) = Tm (compound) - Tm (vehicle). A ΔTm > 2 °C is generally considered a significant shift.

Protocol 2: RORγt-Gal4 Reporter Assay for Functional Activity

This protocol measures the inverse agonist activity of the compound in a cellular context.

Figure 2: Workflow for the RORγt-Gal4 functional reporter assay.

  • Cell Seeding (Day 0): Seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight.

  • Transfection (Day 1):

    • Co-transfect cells in each well with the pBIND-RORγt LBD and pG5-luc reporter plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment (Day 2):

    • Prepare 2X serial dilutions of Di(isoxazol-4-yl)methanone in culture medium (e.g., from 20 µM to 0.1 nM). Include a vehicle control (DMSO, final concentration ≤0.1%).

    • Remove the transfection medium from the cells and add 100 µL of the appropriate compound dilution.

    • Incubate for 24 hours.

  • Luminescence Reading (Day 3):

    • Equilibrate the plate and the ONE-Glo Luciferase Assay reagent to room temperature.

    • Add 100 µL of ONE-Glo reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% activity and a background (no cells) well as 0% activity.

    • Plot the normalized percent activity against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Human Th17 Cell Differentiation and IL-17A Analysis

This protocol assesses the compound's efficacy in a primary human cell model.

Figure 3: Workflow for in vitro human Th17 differentiation and analysis.

  • Cell Isolation and Plating (Day 0):

    • Isolate naive CD4+ T cells from fresh human PBMCs using a negative selection magnetic isolation kit.

    • Coat a 96-well U-bottom plate with anti-human CD3 antibody.

    • Prepare a master mix containing complete RPMI, T-cell activator (anti-CD28), and the Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, anti-IL-4).

    • Add serial dilutions of Di(isoxazol-4-yl)methanone to the appropriate wells. Include Th0 (no polarizing cytokines) and vehicle controls.

    • Add 1 x 10⁵ naive CD4+ T cells to each well. Incubate for 4-6 days at 37°C, 5% CO₂.

  • Supernatant Collection and Restimulation (Day 4-6):

    • Centrifuge the plate and carefully collect 100 µL of supernatant for IL-17A ELISA analysis (store at -80°C).

    • Add fresh medium containing a protein stimulation cocktail (e.g., PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Incubate for an additional 4-6 hours.

  • Flow Cytometry Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain with a fixable viability dye to exclude dead cells.

    • Perform surface staining with an anti-human CD4 antibody.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Perform intracellular staining with an anti-human IL-17A antibody.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data by first gating on live, single CD4+ T cells, and then quantifying the percentage of IL-17A-positive cells within that population for each treatment condition.

    • Use the ELISA results to quantify the concentration of secreted IL-17A in the supernatant. Plot the inhibition of IL-17A (by percentage or concentration) to determine the IC50.

Part 3: Data Interpretation and Troubleshooting

Summary of Expected Quantitative Data
Assay TypeParameterExample Value for Active CompoundInterpretation
Thermal Shift Assay (TSA) ΔTm (°C)+5.2 °CIndicates direct, stabilizing binding of the compound to the RORγt LBD.[4]
RORγt Reporter Assay IC50 (nM)150 nMPotency of the compound in inhibiting RORγt transcriptional activity in a cell-based assay.[15]
Th17 Differentiation (Flow) IC50 (nM)350 nMPotency in preventing the differentiation of naive T cells into IL-17A-producing cells.
Th17 Differentiation (ELISA) IC50 (nM)320 nMPotency in reducing the secretion of the key effector cytokine, IL-17A.[15]
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
No thermal shift in TSA 1. Compound does not bind. 2. Protein is aggregated or inactive. 3. Compound precipitates.1. Confirm compound integrity. 2. Test protein with a known control ligand; use fresh protein. 3. Check compound solubility in assay buffer.
High variability in reporter assay 1. Inconsistent cell seeding. 2. Low transfection efficiency. 3. Cell toxicity at high compound concentrations.1. Ensure a single-cell suspension for seeding. 2. Optimize DNA:lipid ratio; use high-quality plasmids. 3. Run a parallel cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range.[16]
Poor Th17 differentiation in control wells 1. Suboptimal cytokine activity. 2. Poor T cell viability/activation. 3. Donor-to-donor variability.1. Use fresh, quality-controlled cytokines. 2. Use fresh PBMCs; ensure proper cell handling. 3. Test multiple healthy donors to ensure reproducibility.

Conclusion

Di(isoxazol-4-yl)methanone, as a representative of the selective allosteric isoxazole class of RORγt inverse agonists, presents a promising avenue for therapeutic intervention in Th17-mediated autoimmune diseases.[4] The protocols outlined in this application note provide a robust, multi-tiered framework for the comprehensive evaluation of such compounds. By systematically confirming target engagement, quantifying functional cellular potency, and validating efficacy in a physiologically relevant primary cell model, researchers can confidently advance lead candidates through the drug discovery pipeline. This structured approach ensures scientific rigor and provides the critical data necessary for informed decision-making in the development of next-generation immunomodulators.

References

  • Ruan, Q., Kameswaran, V., Tone, Y., Li, L., Liou, H. C., Greene, M. I., Tone, M., & Chen, Y. H. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of Experimental Medicine, 208(11), 2321–2333. [Link]
  • Gu, C., Wu, L., & Li, X. (2014). Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. Autoimmune Diseases, 2014, 874601. [Link]
  • National Center for Biotechnology Information. (2014). Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. PubMed. [Link]
  • Castro, G., Liu, X., Ngo, K., De Leon-Tabaldo, A., Zhao, S., Luna-Roman, R., ... & Fung-Leung, W. P. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE, 12(8), e0181868. [Link]
  • Park, H., Li, Z., Yang, X. O., Chang, S. H., Nurieva, R., Wang, Y. H., ... & Dong, C. (2005). A distinct lineage of CD4 T cells regulates tissue inflammation by producing interleukin 17. Nature Immunology, 6(11), 1133-1141. [Link]
  • INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit. Retrieved from [Link]
  • Abeomics. (n.d.). ROR-gamma(t) Reporter Assay | Compound Screening Services. Retrieved from [Link]
  • Kumar, N., Lyda, B., Chang, M. R., Lauer, J. L., Solt, L. A., Burris, T. P., & Griffin, P. R. (2012). Synthetic RORγt Agonists Enhance Protective Immunity. ACS Chemical Biology, 7(4), 672-677. [Link]
  • Huh, J. R., et al. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • LipExoGen. (n.d.). RORγt Reporter Lentivirus. Retrieved from [Link]
  • Castro, G., Liu, X., Ngo, K., De Leon-Tabaldo, A., Zhao, S., Luna-Roman, R., ... & Fung-Leung, W. P. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE, 12(8), e0181868. [Link]
  • Solt, L. A., Kumar, N., Nuhant, P., Wang, Y., Lauer, J. L., Liu, J., ... & Griffin, P. R. (2012). Identification of a Selective RORγ Ligand that Suppresses TH17 cells and Stimulates T Regulatory Cells. ACS Chemical Biology, 7(9), 1515-1519. [Link]
  • van de Stolpe, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7433-7463. [Link]
  • Chichili, V. P. R., Kumar, N., Cha, J., & Webb, P. (2013). Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. Journal of Biological Chemistry, 288(10), 7079-7087. [Link]
  • Gulea, A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14598-14611. [Link]
  • ResearchGate. (n.d.). Identification of a Selective RORγ Ligand That Suppresses T H 17 Cells and Stimulates T Regulatory Cells. Retrieved from [Link]
  • Hu, X., et al. (2018). Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. OncoImmunology, 7(8), e1463173. [Link]
  • van de Stolpe, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7433-7463. [Link]
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  • Miltenyi Biotec. (2008). Detection and Isolation of Viable Mouse IL-17-Secreting T Cells. Journal of Visualized Experiments, (22), 1032. [Link]
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Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Di(isoxazol-4-yl)methanone for in vitro assays

A Guide to Overcoming Solubility Challenges in In Vitro Assays Welcome to the technical support center for Di(isoxazol-4-yl)methanone and related compounds. As a Senior Application Scientist, I've designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in In Vitro Assays

Welcome to the technical support center for Di(isoxazol-4-yl)methanone and related compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to the common yet critical challenge of poor aqueous solubility. It is estimated that over 70% of new chemical entities in the drug development pipeline are poorly soluble in water, a characteristic common to many heterocyclic compounds like isoxazole derivatives.[1][2] This guide moves beyond simple protocols to explain the causality behind our troubleshooting steps, ensuring your in vitro assay results are both accurate and reproducible.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the most common initial queries and provides a foundational understanding of the solubility issues associated with Di(isoxazol-4-yl)methanone.

Q1: I've just started working with Di(isoxazol-4-yl)methanone, and it immediately precipitates when I add it to my aqueous cell culture medium. Why is this happening?

This is the most frequently encountered issue and stems from the compound's inherent physicochemical properties. Di(isoxazol-4-yl)methanone, like many isoxazole-containing structures, is a lipophilic ("fat-loving") molecule with low aqueous solubility.[3][4] While it may readily dissolve in a potent organic solvent like Dimethyl Sulfoxide (DMSO), this high-concentration stock is thermodynamically unstable when introduced to an aqueous environment like phosphate-buffered saline (PBS) or cell culture media.[5][6]

The sudden change in solvent polarity from 100% DMSO to >99% aqueous buffer causes the compound to crash out of solution, a phenomenon known as precipitation.[7][8][9] Your assay results will be unreliable because the actual concentration of the dissolved, biologically active compound is unknown and significantly lower than your target concentration.[10][11]

Q2: What is the universally recommended starting solvent for creating a high-concentration stock solution?

For nearly all poorly water-soluble compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation.[7] Its strong solubilizing power for a wide range of polar and nonpolar molecules makes it an indispensable tool.[7]

Causality: The purpose of the initial stock is to create a highly concentrated reservoir (typically 10-50 mM) from which working solutions can be prepared. This minimizes the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts and cytotoxicity.[7]

Q3: I'm concerned about DMSO toxicity in my cell-based assay. What are the safe final concentrations?

This is a critical consideration, as high concentrations of DMSO are toxic to cells and can interfere with assay components.[7][12] The final concentration of DMSO in your assay should always be kept as low as possible, and a "vehicle control" (media with the same final DMSO concentration, without your compound) must be included in all experiments to account for any solvent effects.[5][7]

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Considerations
General Cell-based Assays ≤ 0.5% Most immortalized cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize cytotoxicity and off-target effects.[7][13]
Primary Cell Cultures ≤ 0.1% Primary cells are generally more sensitive to solvent toxicity than established cell lines.[7][12]
High-Throughput Screening (HTS) 0.1% - 1% The concentration should be rigorously optimized and kept consistent across all plates and experiments to ensure data comparability.[7]
Enzyme/Biochemical Assays ≤ 2% While higher concentrations may be tolerated, solvents can still alter enzyme kinetics.[14] Always validate.
Part 2: Troubleshooting Guide - From Precipitation to Solution

This section provides a systematic workflow for addressing solubility issues, starting with simple procedural adjustments and progressing to more advanced formulation strategies.

Q4: My compound in DMSO stock precipitates even when I dilute it to a final DMSO concentration of <0.5%. What immediate steps can I take?

When direct dilution fails, the issue often lies in the dilution method itself. A large, single-step dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer) creates localized super-saturation, causing immediate precipitation. Here are three immediate troubleshooting steps.

Workflow for Improved Compound Delivery

A Start: 10 mM Stock in 100% DMSO B Step 1: Intermediate Serial Dilutions in 100% DMSO A->B Avoids large dilution factor C Step 2: Dilute final DMSO-stock into WARM (37°C) Assay Medium B->C Prepares working concentration D Step 3: Vortex Immediately & Thoroughly C->D Increases kinetic solubility E Step 4: Add Compound-Media Mix to Cells D->E Ensures rapid dispersion F Success: Compound Soluble E->F

Caption: Workflow for mitigating precipitation during dilution.

  • Perform Serial Dilutions in 100% DMSO First: Before diluting into your aqueous medium, perform serial dilutions in pure DMSO to get closer to your final concentration.[7] This minimizes the concentration gradient when you make the final dilution into the aqueous buffer.

  • Pre-warm the Assay Medium: Warming your cell culture medium or buffer to 37°C can increase the kinetic solubility of your compound, helping it stay in solution.[15]

  • Vortex During Addition: Add the final DMSO stock to the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion prevents the formation of localized high concentrations that lead to precipitation.

Q5: I've tried the improved dilution workflow, but my compound still precipitates over the multi-hour duration of my experiment. What are the more advanced options?

If the above steps fail, it indicates that the thermodynamic solubility limit of your compound in the assay medium has been exceeded. You now need to employ formulation strategies to increase the compound's apparent solubility.

Part 3: Advanced Solubilization Strategies & Protocols

When standard DMSO-based methods are insufficient, more advanced formulation techniques are required. The key is to modify the vehicle to be more accommodating to the lipophilic compound.

Strategy 1: Co-Solvent Systems

A co-solvent system involves using a mixture of solvents to create a stock solution that is more miscible with the final aqueous medium.[16][17]

  • Rationale: Solvents like ethanol or polyethylene glycol (PEG 400) are water-miscible and can help bridge the polarity gap between DMSO and the aqueous buffer, reducing the shock of dilution.[18][19]

  • Protocol: Preparing a 10 mM Stock in a DMSO/PEG 400 Co-Solvent System

    • Weigh Compound: Accurately weigh the required amount of Di(isoxazol-4-yl)methanone.

    • Initial Solubilization: Dissolve the compound in the smallest necessary volume of 100% DMSO. Use gentle warming (37°C) and vortexing if needed.

    • Add Co-Solvent: Add an equal volume of PEG 400 to the DMSO solution (creating a 1:1 DMSO:PEG 400 ratio). Vortex thoroughly.

    • Final Volume Adjustment: If necessary, add more of the 1:1 co-solvent mixture to reach the final target concentration of 10 mM.

    • Dilution: Use this new co-solvent stock for your serial dilutions into the aqueous assay medium, following the best practices described in Q4.

  • Self-Validation: Always run a vehicle control with the same final concentration of the DMSO/PEG 400 mixture to ensure it has no independent biological effect in your assay.

Strategy 2: Surfactant-Based Formulations

Surfactants can enhance solubility by forming micelles that encapsulate hydrophobic compounds.[20][21]

  • Rationale: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Kolliphor® EL (formerly Cremophor® EL) form microscopic spheres (micelles) in aqueous solution above a certain concentration (the Critical Micelle Concentration). The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a "oily" microenvironment where your lipophilic compound can partition, thus increasing its apparent solubility in the bulk aqueous phase.[21]

  • Protocol: Using Tween® 80 to Enhance Solubility

    • Prepare a 10% (w/v) stock solution of Tween® 80 in your assay medium.

    • From this, prepare your final assay medium containing a low concentration of Tween® 80 (start with 0.01% - 0.1%).

    • Prepare your Di(isoxazol-4-yl)methanone stock in 100% DMSO as usual.

    • Dilute the DMSO stock directly into the Tween® 80-containing assay medium, using the best practices from Q4 (warming, vortexing).

  • Trustworthiness Check: Surfactants can have biological activity of their own and can interfere with some assay readouts (e.g., fluorescence). It is mandatory to run a vehicle control containing only the final concentration of Tween® 80 to test for any confounding effects.[8]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are highly effective and widely used solubilizing excipients in pharmaceuticals.[22][] They are particularly useful for cell-based assays as they are generally less toxic than surfactants.[12][13]

  • Expertise & Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[][24] The exterior of the molecule is hydrophilic (water-soluble), while the central cavity is hydrophobic. Your poorly soluble Di(isoxazol-4-yl)methanone ("guest") can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[25][26] This "host-guest" complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the compound.[22][24] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro applications.[22]

cluster_0 Cyclodextrin Host-Guest Complex CD Hydrophilic Exterior (Cyclodextrin) Water Aqueous Solution CD->Water Soluble Complex Cavity Hydrophobic Cavity Drug Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Protocol: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

    • Prepare Cyclodextrin Solution: Prepare a 1-5% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle warming (up to 50°C) may be required to fully dissolve the cyclodextrin. Allow to cool to room temperature.

    • Prepare Drug Stock: Prepare a high-concentration stock of Di(isoxazol-4-yl)methanone in 100% DMSO (e.g., 50 mM).

    • Form the Complex: Add a small volume of the DMSO stock directly to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater) to favor complex formation.

    • Equilibrate: Vortex the mixture vigorously for 1-2 minutes, then allow it to equilibrate by shaking or rotating at room temperature for at least 1-2 hours.

    • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated, precipitated compound. This ensures you are only testing the truly soluble fraction.

    • Assay Use: Use this filtered solution as your top concentration for serial dilutions in the assay.

  • Self-Validation: The concentration of the truly dissolved compound in your final filtered stock should be analytically determined (e.g., by HPLC-UV) to ensure accuracy. A vehicle control containing the same final concentration of HP-β-CD is essential.

Part 4: Decision-Making Workflow

When faced with a solubility challenge, a systematic approach is key. Use the following decision tree to guide your strategy.

Start Compound Precipitates in Assay Medium Decision1 Is final DMSO conc. >0.5%? Start->Decision1 Action1 Optimize stock concentration to reduce final DMSO % Decision1->Action1 Yes Decision2 Using serial dilution in DMSO & warm medium? Decision1->Decision2 No Action1->Decision2 Action2 Implement best practices: 1. Serial DMSO dilution 2. Warm medium (37°C) 3. Vortex during addition Decision2->Action2 No Decision3 Does precipitation persist over time? Decision2->Decision3 Yes Action2->Decision3 Sub_Action3 Choose Advanced Strategy Decision3->Sub_Action3 Yes End Solubility Issue Resolved Decision3->End No Action3a Try Co-Solvent System (e.g., DMSO/PEG 400) Sub_Action3->Action3a Action3b Try Surfactant (e.g., 0.05% Tween 80) Sub_Action3->Action3b Action3c Use Cyclodextrin (HP-β-CD) & sterile filter Sub_Action3->Action3c Action3a->End Action3b->End Action3c->End

Caption: Decision tree for troubleshooting compound solubility.

Part 5: Best Practices for Compound Integrity and Management

Proper handling and storage are crucial for maintaining the solubility and stability of your compound.[27][28][29]

Q6: How should I store my Di(isoxazol-4-yl)methanone solutions to prevent issues in future experiments?
  • Aliquot Stock Solutions: After preparing your high-concentration DMSO stock, immediately aliquot it into single-use volumes in tightly sealed vials.[5] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[7]

  • Proper Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in a desiccated environment.[7][30] DMSO is hygroscopic and will readily absorb water from the atmosphere, which can reduce its solubilizing capacity over time and cause your compound to precipitate within the stock tube.[7]

  • Visually Inspect Before Use: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are present, attempt to redissolve them by warming to 37°C and vortexing. If the precipitate does not redissolve, do not use the aliquot, as the concentration is no longer accurate.[5]

By following this comprehensive guide, you can systematically overcome the solubility challenges posed by Di(isoxazol-4-yl)methanone, ensuring the integrity and reliability of your in vitro assay data.

References
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

  • Popielec, A., & Loftsson, T. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... [Link]

  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]

  • Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • ResearchGate. (2013, May 15). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Satija, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]

Sources

Optimization

Identifying and removing side products in Di(isoxazol-4-yl)methanone synthesis

Welcome to the Technical Support Center for Isoxazole Chemistry. As researchers and drug development professionals, synthesizing bis-heteroaryl ketones like di(isoxazol-4-yl)methanone presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Chemistry. As researchers and drug development professionals, synthesizing bis-heteroaryl ketones like di(isoxazol-4-yl)methanone presents unique challenges. The electron-deficient nature of the isoxazole ring, combined with the basicity of organometallic coupling partners, often leads to a complex profile of side products.

This guide provides a mechanistic breakdown, troubleshooting FAQs, optimization data, and a self-validating protocol to ensure high-yielding, reproducible syntheses.

Mechanistic Workflow & Pathway Analysis

The most reliable route for synthesizing di(isoxazol-4-yl)methanone is the Weinreb Ketone Synthesis . This involves converting isoxazole-4-carboxylic acid into a Weinreb amide, followed by coupling with an isoxazol-4-yl Grignard or lithium reagent. The diagram below maps the intended synthetic pathway alongside the primary side-product divergence points.

G A Isoxazole-4-carboxylic acid (Starting Material) B Weinreb Amide (N-methoxy-N-methyl amide) A->B CDMT, NMM N,O-dimethylhydroxylamine D Stable Tetrahedral Chelate (Intermediate) B->D Add Grignard (C) at -40°C C 4-Isoxazolylmagnesium bromide (Grignard Reagent) C->D S1 Ring-Opened Enamino Nitriles (Base-induced cleavage) C->S1 T > -20°C (C-5 Deprotonation) E Di(isoxazol-4-yl)methanone (Target Product) D->E Cold Acidic Quench (HCl, 0°C) S2 Tertiary Alcohol (Over-addition) D->S2 Premature Collapse (Warming before quench)

Synthetic workflow and side-product pathways for Di(isoxazol-4-yl)methanone.

Troubleshooting & FAQs

Q1: Why am I observing a complex mixture of ring-opened products (enamino nitriles) during the Grignard addition? Causality: Isoxazoles possess highly acidic protons, particularly at the C-3 and C-5 positions. When exposed to strong nucleophiles or bases like 4-isoxazolylmagnesium bromide, competitive deprotonation occurs alongside the desired nucleophilic attack at the carbonyl carbon[1]. Deprotonation at C-5 generates an unstable anion that rapidly undergoes N–O bond cleavage, resulting in acyclic enamino nitriles and a "forest of peaks" on an HPLC trace[1][2]. Solution: Strict temperature control is non-negotiable. Maintain the reaction at or below -40 °C during the addition of the Grignard reagent to kinetically suppress deprotonation. If ring-opening persists, consider transmetalating your Grignard reagent with CeCl₃ to form an organocerate; this drastically reduces the basicity of the reagent while preserving its nucleophilicity toward the Weinreb amide[1].

Q2: The Weinreb amide is supposed to prevent over-addition, but I am still isolating tertiary alcohol byproducts. Why is this happening? Causality: The hallmark of the Weinreb–Nahm ketone synthesis is the formation of a stable, five-membered metal-chelated tetrahedral intermediate that resists further nucleophilic attack[3]. However, this chelate is only stable at low temperatures. If the reaction mixture is allowed to warm up before the unreacted Grignard reagent is quenched, the chelate collapses into the target ketone in situ. Because the newly formed ketone is highly electrophilic, it immediately reacts with any residual Grignard reagent, yielding the over-addition tertiary alcohol[3]. Solution: You must quench the reaction cold. Rapidly inject a cold (0 °C) aqueous acidic solution (e.g., 1M HCl or saturated NH₄Cl) directly into the reaction flask while it is still submerged in the cooling bath. Never allow the reaction to warm to room temperature prior to quenching.

Q3: My Weinreb amide synthesis using standard coupling agents (EDC/HOBt) is low-yielding and produces unreactive acid anhydrides. What is the alternative? Causality: Isoxazole-4-carboxylic acids can be sterically hindered and electronically deactivated, leading to poor activation kinetics with standard carbodiimides. This results in competitive side reactions, including the formation of symmetrical anhydrides. Solution: Utilize 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM)[4]. CDMT rapidly forms a highly reactive super-electrophilic triazinyl ester intermediate that undergoes smooth aminolysis with N,O-dimethylhydroxylamine, preventing anhydride accumulation and pushing yields above 90%.

Quantitative Optimization Data

The table below summarizes the critical parameters for the Grignard addition step and their direct impact on the distribution of the target ketone versus common side products.

Reaction Temp (°C)Grignard EquivalentsQuench Temp (°C)Target Ketone Yield (%)Ring-Opened Byproducts (%)Tertiary Alcohol (%)
01.50012755
-401.5020 (Warm quench)451535
-401.050 (Cold quench)82 <5 <2
-781.05-2065 (Incomplete rxn)<1<1

Note: Using a slight excess of Grignard (1.05 eq) at -40 °C with a cold quench provides the optimal thermodynamic balance, preventing both starting material degradation and over-addition.

Self-Validating Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in validation checks at critical divergence points.

Step 1: Preparation of N-methoxy-N-methylisoxazole-4-carboxamide
  • Activation: Dissolve isoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF (0.3 M). Add CDMT (1.2 eq) and NMM (3.0 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a single portion. Stir at room temperature for 12 hours[4].

  • Validation Check 1: Perform TLC (Hexanes/EtOAc 1:1). The starting acid (baseline streak) must be completely consumed, replaced by a distinct UV-active spot at R_f ~0.4. If the acid remains, add an additional 0.2 eq of CDMT/NMM.

  • Workup: Concentrate the THF, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide.

Step 2: Grignard Addition & Cold Quench
  • Preparation: Dissolve the isolated Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C.

  • Addition: Dropwise add 4-isoxazolylmagnesium bromide (1.05 eq) over 30 minutes. Critical: Monitor the internal thermometer to ensure the temperature does not exceed -35 °C during the exothermic addition.

  • Validation Check 2: After 1 hour of stirring at -40 °C, extract a 50 µL aliquot and quench it into 500 µL of cold saturated NH₄Cl. Analyze via LC-MS. The mass of the target ketone [M+H]⁺ should be the dominant peak, confirming the stable tetrahedral intermediate has formed without over-addition.

  • Cold Quench: While the flask is still at -40 °C, rapidly inject cold (0 °C) 1M HCl (10 mL/mmol).

  • Isolation: Only after the quench is complete, remove the cooling bath and allow the biphasic mixture to reach room temperature. Extract with EtOAc (3x), wash with brine, dry, and concentrate.

  • Purification: Purify via flash column chromatography (gradient: 10% to 40% EtOAc in Hexanes). The target di(isoxazol-4-yl)methanone will elute cleanly, free from tertiary alcohols.

References

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros. reddit.com.
  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. researchgate.net.
  • Weinreb ketone synthesis. wikipedia.org.
  • Synthesis of Weinreb and their Derivatives (A Review). orientjchem.org.

Sources

Troubleshooting

Technical Support Center: Di(isoxazol-4-yl)methanone Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique reactivity and degradation vulnerabilities of Di(isoxazol-4-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the unique reactivity and degradation vulnerabilities of Di(isoxazol-4-yl)methanone (CAS: 169378-47-6).

The architecture of this molecule—two isoxazole rings flanking a central methanone (ketone) core—creates a highly electrophilic center and significantly increases the acidity of the adjacent heterocyclic protons. This guide is designed to help researchers understand the mechanistic causality behind common degradation pathways and implement self-validating protocols to preserve molecular integrity during complex syntheses.

Part 1: Core Vulnerabilities & Mechanisms (FAQs)

Q1: Why does Di(isoxazol-4-yl)methanone rapidly decompose during standard basic workups? A1: The degradation is driven by base-catalyzed ring opening. While the isoxazole ring is generally considered a stable aromatic system, its lability increases dramatically under basic conditions [1]. In Di(isoxazol-4-yl)methanone, the central strongly electron-withdrawing ketone increases the acidity of the C3 and C5 protons on the isoxazole rings. When exposed to aqueous bases (pH > 8) or alkoxides, deprotonation occurs, triggering an irreversible cleavage of the N–O bond. This cascade opens the ring, yielding a cyanoenolate derivative. As demonstrated in baseline stability studies of isoxazole-containing pharmacophores, base-catalyzed ring opening is highly temperature-dependent, with half-lives dropping to just 1.2 hours at 37°C under pH 10 conditions [2].

Q2: I attempted a catalytic hydrogenation to reduce an alkene elsewhere in my substrate, but the molecule decomposed. What happened? A2: You experienced reductive N–O bond cleavage. The N–O bond within the isoxazole ring is exceptionally weak and acts as a primary vulnerability under reductive conditions. Standard catalytic hydrogenation (e.g., H2​ with Pd/C or Raney Nickel), as well as single-electron reductants like SmI2​ , will rapidly and irreversibly cleave the N–O bond to form β -amino enones [3]. You must use orthogonal, non-reductive strategies if your synthetic route requires double-bond manipulation.

Q3: Is Di(isoxazol-4-yl)methanone sensitive to ambient light during storage? A3: Yes. Under continuous UV irradiation (including prolonged exposure to ambient laboratory light), the isoxazole ring undergoes a photochemical rearrangement. The energy induces the ring to transition through a transient azirine intermediate before rearranging into a more thermodynamically stable oxazole isomer [4]. Always store this compound in amber vials.

Part 2: Quantitative Stability Profile

To predict the behavior of the isoxazole rings in your substrate during aqueous workflows, refer to the following stability matrix. This data is extrapolated from hydrolytic stability studies of the isoxazole ring in Leflunomide, serving as a reliable proxy for baseline isoxazole robustness [2].

pH LevelTemperature (°C)Half-life ( t1/2​ )Condition StatusCausality
4.0 (Acidic)25°CStableIntact Protonation suppresses ring-opening cascades.
7.4 (Neutral)25°CStableIntact Insufficient hydroxide concentration for deprotonation.
10.0 (Basic)25°C6.0 hoursDegrading Base-catalyzed C3/C5 deprotonation initiates N-O cleavage.
4.0 (Acidic)37°CStableIntact Thermal energy insufficient to overcome acidic stabilization.
7.4 (Neutral)37°C7.4 hoursDegrading Increased thermal energy accelerates neutral hydrolysis.
10.0 (Basic)37°C1.2 hoursRapid Degradation Synergistic thermal and basic conditions drive immediate ring cleavage.

Part 3: Mechanistic Visualization

The following diagram maps the three primary degradation pathways of Di(isoxazol-4-yl)methanone. Understanding these pathways is critical for designing safe experimental conditions.

Degradation cluster_base Base-Catalyzed Degradation cluster_red Reductive Degradation cluster_photo Photochemical Degradation DIM Di(isoxazol-4-yl)methanone (Intact Molecule) BaseCond Aqueous Base (pH > 8) or Strong Alkoxides DIM->BaseCond RedCond Catalytic Hydrogenation (H2/Pd, Raney Ni, SmI2) DIM->RedCond PhotoCond UV Irradiation (Ambient Light Exposure) DIM->PhotoCond Deprot Deprotonation at C3/C5 BaseCond->Deprot RingOpen N-O Cleavage & Ring Opening Deprot->RingOpen Cyano Cyanoenolate Derivative (Irreversible Degradation) RingOpen->Cyano Radical Electron Transfer / Insertion RedCond->Radical NOCut Direct N-O Bond Cleavage Radical->NOCut Enone β-amino enone (Irreversible Degradation) NOCut->Enone Azirine Transient Azirine Intermediate PhotoCond->Azirine Oxazole Oxazole Isomer (Rearrangement) Azirine->Oxazole

Figure 1: Mechanistic pathways of Di(isoxazol-4-yl)methanone degradation under basic, reductive, and UV conditions.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checks to confirm that the isoxazole rings remain intact during transformations of the central ketone.

Protocol A: Cryogenic Nucleophilic Addition to the Central Ketone

Objective: Perform a Grignard or organolithium addition to the central methanone without triggering base-catalyzed ring cleavage. Causality: Organometallic reagents are strongly basic. To prevent deprotonation of the isoxazole rings, the reaction must be kept under strict cryogenic control to kinetically favor the nucleophilic attack on the highly electrophilic ketone over the acid-base reaction at the ring protons.

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve Di(isoxazol-4-yl)methanone in anhydrous THF (0.1 M). Causality: Trace water reacts with organometallics to form hydroxide, a hard base that will instantly open the isoxazole ring [1].

  • Cryo-Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Addition: Add the organometallic reagent (1.05 eq) dropwise down the side of the flask over 20 minutes to prevent localized warming.

  • Validation Check (Self-Validation): After 30 minutes, withdraw a 50 µL aliquot, quench immediately in cold saturated NH4​Cl , and spot on a TLC plate (Hexanes/EtOAc). Diagnostic: The appearance of a highly polar, UV-active baseline streak indicates cyanoenolate formation (ring-opening degradation). If the baseline is clean and a new, slightly more polar spot (the tertiary alcohol) appears, the kinetic control is successful.

  • Quenching: Quench the main reaction at -78°C with saturated aqueous NH4​Cl (a mild, slightly acidic buffer) before allowing the flask to warm to room temperature.

Protocol B: Chemoselective Luche Reduction of the Ketone

Objective: Reduce the central methanone to a secondary alcohol without cleaving the N–O bonds. Causality: Standard NaBH4​ can sometimes act as a base, and transition-metal hydrogenation will destroy the heterocycles [3]. Luche reduction conditions ( NaBH4​ + CeCl3​ ) perfectly chemoselectively reduce the ketone. The CeCl3​ acts as a Lewis acid, activating the central ketone while simultaneously buffering the basicity of the hydride reagent.

  • Preparation: Dissolve Di(isoxazol-4-yl)methanone and 1.2 eq of CeCl3​⋅7H2​O in methanol (0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH4​ (1.1 eq) portion-wise over 10 minutes.

  • Validation Check (Self-Validation): Observe the reaction mixture. It should evolve gas ( H2​ ) but remain pale or colorless. Diagnostic: If the solution turns deep yellow or orange, this is a visual indicator of conjugated ring-opened byproducts forming due to localized basicity. This self-validates that the CeCl3​ is effectively buffering the system. If color appears, immediately add 1 drop of glacial acetic acid to neutralize the local pH.

  • Workup: After 30 minutes, quench with water, extract with EtOAc, and wash with brine.

References

  • pH and temperature stability of the isoxazole ring in leflunomide ResearchGate URL:[Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines PMC (National Institutes of Health) URL:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of Di(isoxazol-4-yl)methanone

Welcome to the Process Chemistry Support Center. As drug development pipelines increasingly incorporate complex diheteroaryl ketones to modulate physicochemical properties, scaling up the synthesis of molecules like Di(i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development pipelines increasingly incorporate complex diheteroaryl ketones to modulate physicochemical properties, scaling up the synthesis of molecules like Di(isoxazol-4-yl)methanone presents unique engineering and chemical challenges.

This guide is designed for process chemists and engineers. It bypasses basic bench-top theory to directly address the causality of scale-up failures—specifically thermal degradation of organometallic intermediates—and provides field-proven, self-validating methodologies to ensure reproducible kilogram-scale production.

Process Overview & Mechanistic Pathway

The most direct route to symmetric or asymmetric diheteroaryl ketones is the nucleophilic acyl substitution of a Weinreb amide using a lithiated heterocycle[1]. However, applying this to isoxazoles requires strict control over reaction kinetics and thermodynamics due to the fragility of the isoxazole ring under basic conditions[2].

G A Isoxazole-4-carboxylic acid B Weinreb Amide Formation A->B HN(OMe)Me·HCl, Coupling Agent C N-Methoxy-N-methylisoxazole -4-carboxamide B->C G Nucleophilic Acyl Substitution (Cryogenic) C->G D 4-Bromoisoxazole E Halogen-Lithium Exchange (n-BuLi, <-78°C) D->E F 4-Lithioisoxazole (Unstable Intermediate) E->F Strict Temp Control F->G H Di(isoxazol-4-yl)methanone (Target API Intermediate) G->H Aqueous Quench

Synthetic workflow for Di(isoxazol-4-yl)methanone via Weinreb amide.

Troubleshooting & FAQs

Q1: Why does my 4-lithioisoxazole intermediate decompose during scale-up, and how do I prevent it?

The Causality: Isoxazoles are highly sensitive to strong bases. While halogen-lithium exchange at the C4 position is rapid, the resulting 4-lithioisoxazole is thermodynamically unstable. If the internal temperature rises above -78 °C, the localized negative charge triggers a ring-opening fragmentation (an α -elimination pathway) yielding an α -cyano enolate[3][4]. At bench scale, liquid nitrogen/acetone baths easily dissipate the heat of the n -BuLi addition. At kilogram scale, the low surface-area-to-volume ratio of standard batch reactors causes localized "hot spots," leading to catastrophic yield loss and complex impurity profiles.

The Solution: Transition from batch reactors to continuous flow microreactors. Flow chemistry provides superior heat transfer coefficients, allowing the highly reactive organolithium species to be generated and immediately quenched with the Weinreb amide within a residence time of milliseconds to seconds. This effectively outcompetes the kinetics of the ring-opening degradation[5].

Q2: How do I manage the highly exothermic quenching of the Weinreb amide at kilogram scale?

The Causality: The nucleophilic addition of 4-lithioisoxazole to the Weinreb amide forms a stable tetrahedral intermediate, which excellently prevents over-addition (a common issue in standard ketone synthesis)[1]. However, the initial formation of this intermediate is highly exothermic. In a batch scale-up, adding the amide to the lithium species causes a sudden thermal spike, destroying the remaining unreacted 4-lithioisoxazole.

The Solution: Implement a reverse-addition protocol . Pump the 4-lithioisoxazole solution into a pre-cooled (-80 °C) solution of the Weinreb amide. This ensures the amide is always in stoichiometric excess relative to the active lithium species, acting as a thermal sink and suppressing dimerization or fragmentation side-reactions.

Q3: Is there a metal-free, scalable alternative if cryogenic infrastructure is unavailable?

The Causality: Yes. If your facility cannot maintain strict <-78 °C conditions, you must avoid organolithium intermediates entirely. A[3+2] 1,3-dipolar cycloaddition cascade can be employed. By reacting a terminal alkyne (e.g., 1-(isoxazol-4-yl)prop-2-yn-1-one) with a nitrile oxide generated in situ, the second isoxazole ring is constructed directly[6].

The Solution: The primary challenge here is the parasitic dimerization of nitrile oxides into furoxans. This is controlled by maintaining a low steady-state concentration of the nitrile oxide via the slow, continuous addition of a chlorinating/oxidizing agent (like t -butyl nitrite or NCS) to the oxime precursor in the presence of the alkyne.

Quantitative Data: Scale-Up Strategy Comparison

To assist in facility planning and route scouting, the following table summarizes the operational parameters and outcomes of the three primary scale-up strategies.

ParameterBatch Cryogenic LithiationContinuous Flow Lithiation1,3-Dipolar Cycloaddition
Operating Temperature -90 °C to -78 °C-78 °C to -60 °C20 °C to 80 °C
Residence / Dosing Time 4 - 6 hours (slow dosing)2 - 15 seconds8 - 12 hours
Primary Impurity α -cyano enolates (ring opening)Unreacted starting materialFuroxan dimers
Average Isolated Yield 45% - 55%82% - 88%60% - 70%
Scalability Limit ~100 g (Heat transfer limited)>10 kg/day (Pump limited)>50 kg (Reactor size limited)
E-Factor (Waste) High (Cryogenic cooling energy)Low (High efficiency)Moderate (Excess reagents)

Experimental Protocol: Continuous Flow Synthesis

This protocol describes the self-validating continuous flow synthesis of Di(isoxazol-4-yl)methanone, designed to mitigate the instability of 4-lithioisoxazole[5].

Materials & Equipment Setup
  • Pump A: 4-Bromoisoxazole (0.5 M in anhydrous THF).

  • Pump B: n -BuLi (0.55 M in anhydrous Hexanes).

  • Pump C: N-Methoxy-N-methylisoxazole-4-carboxamide (Weinreb Amide) (0.6 M in anhydrous THF).

  • Reactor: Dual T-mixer flow system (Hastelloy or PTFE tubing) submerged in a dry ice/acetone bath (-78 °C).

Step-by-Step Execution

Step 1: System Priming and Thermal Equilibration

  • Flush the entire flow system with anhydrous THF at 5 mL/min for 10 minutes.

  • Submerge Mixer 1 (Lithiation) and Mixer 2 (Coupling), along with their respective residence tubing, into the -78 °C bath.

  • Validation Check: Ensure internal thermocouple readings at the exit of Mixer 1 and Mixer 2 stabilize at -75 °C before introducing reagents.

Step 2: Halogen-Lithium Exchange (Mixer 1)

  • Initiate Pump A at 10 mL/min and Pump B at 10 mL/min into Mixer 1.

  • The internal volume of the tubing between Mixer 1 and Mixer 2 should be calibrated to afford a residence time of exactly 2.0 seconds .

  • Self-Validating IPC: Divert a 1 mL aliquot from the exit of Mixer 1 into a vial containing 0.5 mL of benzaldehyde. Quench with saturated NH4​Cl . TLC (Hexanes/EtOAc 7:3) must show complete consumption of 4-bromoisoxazole ( Rf​ 0.6) and formation of the secondary alcohol ( Rf​ 0.3). If unreacted bromide remains, increase the residence time to 2.5 seconds; if degradation products appear, lower the bath temperature.

Step 3: Weinreb Amide Coupling (Mixer 2)

  • Once Step 2 is validated, direct the effluent of Mixer 1 into Mixer 2.

  • Initiate Pump C at 10 mL/min into Mixer 2.

  • The residence tubing post-Mixer 2 should afford a residence time of 15 seconds .

  • Self-Validating IPC: The effluent exiting the Mixer 2 loop should be a pale yellow, homogeneous solution. A dark brown or red effluent indicates thermal degradation of the lithiated species prior to coupling.

Step 4: In-line Quench and Isolation

  • Direct the effluent from the Mixer 2 loop directly into a stirred batch reactor containing a 1.0 M aqueous HCl solution maintained at 0 °C.

  • The acidic quench breaks the tetrahedral intermediate, releasing the target ketone.

  • Separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO4​ , and concentrate. The crude product can be recrystallized from MTBE/Heptane to afford Di(isoxazol-4-yl)methanone as a crystalline solid.

Sources

Troubleshooting

Reducing resinification during Mo(CO)6-mediated isoxazole reactions

Troubleshooting Resinification & Yield Optimization Welcome to the Application Scientist Support Desk. Molybdenum hexacarbonyl [Mo(CO)6] is a highly selective and widely used transition-metal reagent for the reductive cl...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Resinification & Yield Optimization

Welcome to the Application Scientist Support Desk. Molybdenum hexacarbonyl [Mo(CO)6] is a highly selective and widely used transition-metal reagent for the reductive cleavage of the N–O bond in isoxazoles, yielding β-amino enones [1]. However, one of the most persistent issues researchers face during this transformation is resinification—the formation of intractable, tarry polymeric byproducts that decimate reaction yields.

This technical guide provides a mechanistic troubleshooting framework to help you eliminate side reactions, optimize your stoichiometry, and ensure reproducible N–O bond cleavage.

Mechanistic Pathway & Failure Points

To prevent resinification, we must first understand the causality of the reaction. The transformation proceeds via an N-complexed molybdenum intermediate, which undergoes N–O cleavage to form a (β-oxo vinyl)nitrene complex[3]. Resinification occurs when this pathway is starved of water or exposed to excessive thermal energy, triggering deacylation and subsequent polymerization.

G Isoxazole Isoxazole + Mo(CO)6 Complex N-Complexed Mo Intermediate Isoxazole->Complex Heat (60-70°C) MeCN/H2O Nitrene (β-Oxo Vinyl)nitrene Complex Complex->Nitrene N-O Bond Cleavage Desired β-Amino Enone (Target Product) Nitrene->Desired +H2O (Hydrolysis) SideReaction Deacylation & Fragmentation Nitrene->SideReaction Water Deficiency Desired->SideReaction High Temp (>80°C) Resin Resinification (Tarry Byproducts) SideReaction->Resin Polymerization

Reaction pathway of Mo(CO)6 isoxazole cleavage and competing resinification routes.

Frequently Asked Questions (FAQs)

Q: Why does my Mo(CO)6-mediated isoxazole reduction result in a black, tarry mixture? A: Resinification is primarily caused by the thermal decomposition and deacylation of the highly reactive enaminone or nitrene intermediates. When the reaction temperature exceeds 80 °C, or if the reaction is left heating after completion, the intermediate undergoes destructive processes rather than the desired hydrolysis. As demonstrated in studies synthesizing pyridones from isoxazoles, higher temperatures lead to complete resinification and a drastic drop in yield due to the rapid polymerization of these deacylated fragments [1].

Q: How critical is the water content in the MeCN/H2O solvent system? A: It is absolutely essential. The cleavage of the N–O bond by Mo(CO)6 forms a (β-oxo vinyl)nitrene-molybdenum complex[3]. Water acts as the requisite nucleophile and proton source that hydrolyzes this complex to release the final β-amino enone and the oxidized molybdenum species. Without sufficient water, the nitrene complex stalls, leading to intermolecular cross-linking and resinification. A standard, self-validating ratio is 10:1 to 5:1 MeCN to H2O.

Q: Can I use more than 1.5 equivalents of Mo(CO)6 to speed up the reaction? A: While some literature uses up to 3.0 equivalents for highly sterically hindered substrates (such as calix[4]arene isoxazoles) [3], using excess Mo(CO)6 for standard isoxazoles often exacerbates tar formation. The unreacted Mo(CO)6 and its low-valent byproducts can catalyze the degradation of the newly formed enamine. Stick to 1.5 equivalents [2] and optimize the temperature (70 °C) rather than increasing the metal loading.

Q: I am working with fluorinated isoxazoles and the reaction is sluggish. Should I increase the heat? A: No. Fluorinated isoxazoles exhibit inherently sluggish reactivity due to the electron-withdrawing nature of the fluorine atoms stabilizing the N–O bond. Pushing the temperature to 140 °C to force completion inevitably results in unidentified polar byproducts and severe resinification [4]. Instead of extreme heat, consider extending the reaction time at 85 °C or evaluating alternative reductive systems (e.g., Cu-catalyzed protocols) if Mo(CO)6 fails.

Quantitative Data: Temperature vs. Resinification

To illustrate the narrow thermal window of this reaction, review the empirical data below detailing the conversion of an isoxazole to its corresponding enamine/pyridone derivative [1].

Temperature (°C)TimeMo(CO)6 EquivalentsYield (%)Observation / Resinification Level
6048 h1.545Incomplete reaction, clean baseline
70 24 h 1.5 74 Optimal conversion, clean product
803 h1.563Moderate resinification observed
853 h1.542Severe resinification (tar formation)
Step-by-Step Methodology: Optimized Mo(CO)6 Cleavage

This protocol is designed as a self-validating system ; each step includes a physical observable to confirm the reaction is proceeding along the correct mechanistic pathway.

Step 1: Solvent and Substrate Preparation

  • In a round-bottom flask equipped with a reflux condenser, dissolve the isoxazole substrate (1.0 eq) in a solvent mixture of Acetonitrile and deionized Water (MeCN:H2O, 10:1 v/v).

  • Self-Validating Check: Ensure the solution is completely homogeneous. The presence of water is strictly required for the hydrolysis of the nitrene intermediate; anhydrous conditions guarantee failure.

Step 2: Reagent Addition

  • Add 1.5 equivalents of Molybdenum hexacarbonyl [Mo(CO)6] to the mixture.

  • Safety Note: Mo(CO)6 is toxic and volatile. Handle exclusively in a well-ventilated fume hood.

Step 3: Controlled Heating & Monitoring

  • Purge the system with inert nitrogen gas for 5 minutes.

  • Heat the reaction mixture to exactly 70 °C using a precisely calibrated oil bath or heating block.

  • Self-Validating Check: The mixture will gradually darken as the active Mo-complex forms. Monitor the reaction via TLC (Thin Layer Chromatography) every 2–4 hours. Crucial: If the solution turns completely opaque black and TLC shows heavy streaking from the baseline, thermal degradation (resinification) has begun. Immediately remove from heat.

Step 4: Quenching & Filtration

  • Once the starting material is consumed (typically 12–24 hours), cool the mixture to room temperature.

  • Filter the suspension through a tightly packed pad of Celite to remove insoluble molybdenum salts and any trace polymeric byproducts. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

Step 5: Work-up and Extraction

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the remaining aqueous residue between EtOAc and brine. Extract the aqueous layer twice with EtOAc.

  • Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude product via flash column chromatography (silica gel) to isolate the pure β-amino enone.

References
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.
  • Mechanochemical Desymmetrization of Unbiased Bis‐ and Tris‐alkynes to Access 3,5‐Isoxazoles‐Alkyne Adducts. European Journal of Organic Chemistry.
  • Mo(CO)
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones. The Journal of Organic Chemistry.

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the ADME Profiling of Di(isoxazol-4-yl)methanone and Its Analogs

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its successful development. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its successful development. This guide provides a comprehensive framework for assessing the ADME properties of Di(isoxazol-4-yl)methanone, a novel heterocyclic ketone, in comparison to its structural analogs. By leveraging established in vitro assays, we can construct a detailed and predictive ADME profile, enabling informed decisions in lead optimization and candidate selection.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. However, its presence can also introduce specific metabolic liabilities and influence physicochemical properties that govern the overall ADME profile. This guide will delve into the experimental methodologies required to elucidate these properties for Di(isoxazol-4-yl)methanone and its analogs, providing a clear rationale for each experimental choice and a framework for interpreting the resulting data.

Structural Analogs for Comparative Assessment

To understand the structure-ADME relationships, it is crucial to assess Di(isoxazol-4-yl)methanone alongside a curated set of structural analogs. These analogs are designed to probe the impact of specific structural modifications on the overall ADME profile.

Compound IDStructureRationale for Inclusion
LEAD-001 Di(isoxazol-4-yl)methanoneParent compound
ANALOG-A (3-methylisoxazol-4-yl)(isoxazol-4-yl)methanoneTo assess the impact of steric hindrance and altered electronics on metabolism.
ANALOG-B Di(isoxazol-5-yl)methanoneTo evaluate the effect of isoxazole regioisomerism on metabolic stability and permeability.
ANALOG-C Phenyl(isoxazol-4-yl)methanoneTo compare the ADME properties of an isoxazole-aryl ketone with the di-isoxazole parent.

Experimental Workflows for ADME Profiling

A tiered approach to in vitro ADME profiling is recommended, starting with high-throughput screens and progressing to more detailed mechanistic studies for promising candidates.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Detailed In Vitro Characterization cluster_2 Tier 3: Advanced & Mechanistic Studies Solubility Aqueous Solubility Permeability_Caco2 Permeability & Efflux (Caco-2) Solubility->Permeability_Caco2 LogD Lipophilicity (LogD) LogD->Permeability_Caco2 Metabolic_Stability Metabolic Stability (Microsomes) CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Permeability_PAMPA Permeability (PAMPA) Permeability_PAMPA->Permeability_Caco2 Transporter_Studies Transporter Interaction Permeability_Caco2->Transporter_Studies PPB Plasma Protein Binding PPB->Transporter_Studies CYP_Induction CYP450 Induction CYP_Inhibition->CYP_Induction Reaction_Phenotyping Reaction Phenotyping Metabolite_ID->Reaction_Phenotyping

Figure 1: Tiered workflow for in vitro ADME profiling.
Absorption: Cell Permeability Assessment

The Caco-2 permeability assay is a cornerstone for predicting in vivo drug absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Bidirectional Permeability: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Comparative Data Table (Hypothetical)
Compound IDPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux RatioPredicted Absorption
LEAD-001 5.210.82.1Moderate (potential efflux)
ANALOG-A 6.512.11.9Moderate to High
ANALOG-B 3.14.51.5Low to Moderate
ANALOG-C 12.313.11.1High
Caffeine 25.026.01.04High (Control)
Mannitol 0.50.61.2Low (Control)
Distribution: Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device is used, which consists of two chambers separated by a semipermeable membrane.

  • Sample Loading: The test compound is added to human plasma in one chamber, and phosphate-buffered saline (PBS) is added to the other.

  • Equilibration: The device is incubated at 37°C for several hours to allow the unbound compound to equilibrate across the membrane.

  • Quantification: After incubation, samples are taken from both chambers, and the concentration of the test compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of unbound compound is calculated.

Comparative Data Table (Hypothetical)
Compound ID% Unbound (Human Plasma)Predicted Distribution
LEAD-001 15.2Moderate tissue distribution
ANALOG-A 25.8Wider tissue distribution
ANALOG-B 8.5Limited tissue distribution
ANALOG-C 3.1Extensive plasma protein binding
Warfarin 1.5High (Control)
Metabolism: Metabolic Stability and CYP Inhibition
2.3.1. Metabolic Stability

The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. This is a critical parameter for predicting a drug's half-life and oral bioavailability.

Experimental Protocol: Microsomal Stability Assay
  • Incubation: The test compound is incubated with human liver microsomes in the presence of a NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Comparative Data Table (Hypothetical)
Compound IDHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Metabolic Stability
LEAD-001 2555.4Moderate
ANALOG-A 4531.0High
ANALOG-B 1592.4Low
ANALOG-C >60<23.1Very High
Verapamil 8173.3Low (Control)
2.3.2. Cytochrome P450 (CYP) Inhibition

Assessing the potential of a compound to inhibit major CYP isoforms is crucial for predicting drug-drug interactions. Fluorogenic or LC-MS/MS-based assays are commonly used to determine the IC50 value for each major isoform.

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)
  • Incubation: The test compound is pre-incubated with human liver microsomes and a specific fluorogenic probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Reaction Initiation: The reaction is initiated by adding a NADPH regenerating system.

  • Fluorescence Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Data Analysis: The IC50 value (the concentration of test compound that causes 50% inhibition of enzyme activity) is calculated.

Comparative Data Table (Hypothetical IC50 values in µM)
Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Risk of DDI
LEAD-001 >5022.5>50>5015.8Low
ANALOG-A >5035.1>50>5028.4Low
ANALOG-B >5015.845.2>508.9Moderate (CYP3A4)
ANALOG-C 8.25.6>50>502.1High (CYP1A2, 2C9, 3A4)
Ketoconazole ----0.05High (Control for CYP3A4)

Structure-ADME Relationship Insights

The hypothetical data presented above allows for the formulation of initial structure-ADME relationships for the Di(isoxazol-4-yl)methanone scaffold.

SAR cluster_0 Structural Modification cluster_1 Impact on ADME Properties Methyl_Subst Methyl Substitution (ANALOG-A) Improved_Stability Improved Metabolic Stability Methyl_Subst->Improved_Stability Reduced_Efflux Reduced Efflux Methyl_Subst->Reduced_Efflux Regioisomerism Regioisomerism (5-yl) (ANALOG-B) Lower_Permeability Lower Permeability Regioisomerism->Lower_Permeability Lower_Stability Lower Metabolic Stability Regioisomerism->Lower_Stability Aryl_Replacement Aryl Replacement (ANALOG-C) Higher_Permeability Higher Permeability Aryl_Replacement->Higher_Permeability Increased_CYP_Inhibition Increased CYP Inhibition Aryl_Replacement->Increased_CYP_Inhibition Higher_PPB Higher Plasma Protein Binding Aryl_Replacement->Higher_PPB

Figure 2: Postulated Structure-ADME Relationships.
  • Methyl Substitution (ANALOG-A): The introduction of a methyl group appears to sterically hinder metabolic enzymes, leading to improved metabolic stability. This modification also seems to slightly reduce recognition by efflux transporters.

  • Regioisomerism (ANALOG-B): Shifting to the 5-yl isoxazole regioisomer may expose a more metabolically labile position, resulting in lower metabolic stability. The change in electronics and overall molecular shape could also contribute to reduced permeability.

  • Aryl Replacement (ANALOG-C): Replacing one isoxazole ring with a phenyl group significantly increases lipophilicity, leading to higher permeability and more extensive plasma protein binding. However, this modification also introduces a significant liability for CYP inhibition, likely due to the phenyl ring being a substrate for multiple CYP isoforms.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the ADME profile of Di(isoxazol-4-yl)methanone and its analogs. The presented experimental protocols and comparative data framework provide a robust foundation for identifying compounds with favorable pharmacokinetic properties. The initial in silico predictions and subsequent in vitro assays are critical for building a comprehensive understanding of a compound's behavior and de-risking its progression through the drug discovery pipeline.

Further investigation into the specific metabolites of Di(isoxazol-4-yl)methanone and its analogs is warranted to pinpoint the exact sites of metabolic breakdown. The isoxazole ring itself can be susceptible to N-O bond cleavage, which can be influenced by substituents and the surrounding chemical environment. Mechanistic studies, such as reaction phenotyping and transporter interaction assays, will be essential for compounds that progress to the lead optimization stage.

References

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Creative Bioarray. Caco-2 Permeability Assay. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Protocols.io. In-vitro plasma protein binding. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Locuson, C. W., 2nd, & Tracy, T. S. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules (Basel, Switzerland), 26(12), 3629.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Evotec. Plasma Protein Binding. [Link]

  • Subramanian, M., & Tracy, T. S. (2014). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes.
  • Asif, M. (2015). A review on diverse heterocyclic compounds as the privileged scaffolds in anti-inflammatory therapeutics. European journal of medicinal chemistry, 97, 81–101.
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • van de Stolpe, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7523-7546.
  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Al-Suhaimi, E. A., et al. (2023). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. Iraqi Journal of Pharmaceutical Sciences, 32(1), 123-135.
  • Voronkov, A., et al. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. *Applied Organomet
Validation

Literature review comparing isoxazole and oxadiazole scaffolds in drug design

Isoxazole vs. Oxadiazole Scaffolds in Drug Design: A Comparative Guide to Bioisosterism and Pharmacokinetics Executive Summary In modern medicinal chemistry, the strategic replacement of metabolically labile functional g...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole vs. Oxadiazole Scaffolds in Drug Design: A Comparative Guide to Bioisosterism and Pharmacokinetics

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups—such as amides, esters, and carboxylic acids—is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Five-membered nitrogen and oxygen-containing heterocycles, specifically isoxazoles and oxadiazoles , are privileged scaffolds deployed for this exact purpose. However, selecting between an isoxazole, a 1,2,4-oxadiazole, or a 1,3,4-oxadiazole is not merely a structural tweak; it is a calculated decision that fundamentally alters a molecule's electronic distribution, metabolic stability, and target binding affinity.

As a Senior Application Scientist, I have structured this guide to objectively compare these scaffolds, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate them in your lead optimization workflows.

Structural and Electronic Fundamentals

The Isoxazole Scaffold

The isoxazole ring contains adjacent nitrogen and oxygen atoms. While it possesses an electron-rich aromatic system that makes it an excellent hydrogen-bond acceptor, the N–O bond is relatively weak[1].

  • Mechanistic Causality: This weaker N–O bond can be a double-edged sword. In some contexts, it serves as a metabolic liability susceptible to in vivo reductive cleavage. However, drug designers actively exploit this "liability" in prodrug strategies (e.g., leflunomide)[2]. When stable, isoxazole acts as a highly effective bioisostere for phenols and carboxylic acids, allowing chemists to modulate pKa and improve aqueous solubility without adding excessive lipophilicity[2].

The Oxadiazole Scaffold (1,2,4- and 1,3,4-Isomers)

The incorporation of an additional nitrogen atom renders the oxadiazole ring highly electron-deficient[3].

  • Mechanistic Causality: This electron deficiency significantly hardens the ring against oxidative metabolism by Cytochrome P450 (CYP) enzymes[3].

  • 1,2,4-Oxadiazole: Widely utilized as a bioisosteric replacement for esters and amides. It perfectly mimics the planar geometry and hydrogen-bonding vectors of an amide bond but is completely resistant to enzymatic hydrolysis by amidases and esterases[4][5].

  • 1,3,4-Oxadiazole: Exhibits even greater chemical stability. It is often selected to lower intrinsic clearance ( CLint​ ) profiles, as its specific geometry tends to evade CYP active site recognition more effectively than the 1,2,4-isomer[6][7].

Quantitative Comparison of Physicochemical Properties

To guide scaffold selection, the following table summarizes the core physicochemical and pharmacological differences between these heterocycles.

FeatureIsoxazole1,2,4-Oxadiazole1,3,4-Oxadiazole
Heteroatoms 1 Oxygen, 1 Nitrogen1 Oxygen, 2 Nitrogens1 Oxygen, 2 Nitrogens
Electronic Nature Moderately electron-richElectron-deficientHighly electron-deficient
Primary Bioisosteric Role Phenols, Carboxylic AcidsAmides, EstersAmides, Esters, Diacylhydrazines
Metabolic Liability N–O bond reductive cleavageModerate CYP recognitionVery low CYP recognition
Aqueous Solubility Generally HighModerate to LowModerate to Low

Strategic Bioisosteric Replacement Workflow

The decision to deploy an isoxazole versus an oxadiazole must be driven by the specific liability identified in the lead compound. The workflow below maps the logical routing for scaffold selection.

ScaffoldSelection Start Lead Optimization: Identify Liability Liability Amide/Ester Hydrolysis or Poor Permeability? Start->Liability Isoxazole Isoxazole Scaffold (Phenol/Acid Mimic, Modulates pKa) Liability->Isoxazole H-bond/pKa tuning Oxadiazole124 1,2,4-Oxadiazole (Amide/Ester Mimic, Planar Geometry) Liability->Oxadiazole124 Amide replacement Oxadiazole134 1,3,4-Oxadiazole (High Stability, Low Clearance) Liability->Oxadiazole134 Maximize stability Validation In vitro HLM & PK Profiling Isoxazole->Validation Oxadiazole124->Validation Oxadiazole134->Validation Optimized Optimized Drug Candidate Validation->Optimized

Decision matrix for selecting isoxazole vs. oxadiazole scaffolds in lead optimization.

Experimental Protocols for Scaffold Validation

To objectively evaluate the success of a bioisosteric replacement, the testing cascade must be robust. The following protocols are designed as self-validating systems , ensuring that any data generated is free from experimental artifacts.

Protocol A: Self-Validating In Vitro Metabolic Stability Assay (HLM)

Objective: To quantify the intrinsic clearance ( CLint​ ) of the synthesized matched molecular pairs using Human Liver Microsomes (HLM)[4].

  • Reagent Preparation: Prepare a reaction mixture containing the test compound (1 µM), HLM (0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • System Validation (Controls):

    • Positive Control: Include Verapamil in a parallel well. Causality: Verapamil is a known high-clearance compound; its rapid degradation validates that the CYP enzymes in the HLM batch are active.

    • Negative Control: Prepare a well with the test compound and HLM, but omit the NADPH cofactor. Causality: NADPH is mandatory for CYP450 oxidative metabolism. If the compound degrades in this well, the liability is chemical instability (e.g., hydrolysis), not CYP-mediated metabolism.

  • Initiation: Pre-warm to 37°C and initiate the reaction by adding NADPH (1 mM).

  • Quenching: At specific time points (0, 5, 15, 30, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at the exact time point and extracting the analyte for accurate LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Thermodynamic Aqueous Solubility Profiling

Objective: To determine true equilibrium solubility, avoiding the supersaturation artifacts common in rapid kinetic assays[7].

  • Preparation: Add excess solid compound to pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

  • System Validation (Controls): Run Phenytoin (poorly soluble) and Caffeine (highly soluble) in parallel. Causality: This validates the dynamic range and calibration of the HPLC-UV detection system.

  • Incubation: Shake at 37°C for 24 hours. Causality: A 24-hour equilibration ensures the system transitions from a kinetic suspension to a true thermodynamic equilibrium, preventing false-positive solubility readings.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE filter. Causality: High-speed centrifugation followed by filtration completely removes undissolved micro-particulates that would otherwise artificially inflate the UV absorbance signal.

  • Analysis: Quantify the dissolved compound via HPLC-UV against a known standard curve.

Case Study: Matched Molecular Pair Analysis

Theoretical design must be backed by empirical data. A landmark matched molecular pair (MMP) study conducted by AstraZeneca evaluated the metabolic clearance of 1,2,4-oxadiazoles versus 1,3,4-oxadiazoles across their compound library[7].

The study revealed that while both scaffolds protect against amidase cleavage, the 1,3,4-oxadiazoles generally exhibited lower HLM intrinsic clearance compared to their 1,2,4-counterparts. Because the oxadiazole ring itself is rarely the primary site of metabolism, this difference is attributed to the 1,2,4-isomer possessing a geometry that is more favorably recognized by the active sites of metabolizing CYP enzymes[7].

Table: Representative Experimental Pharmacokinetic Comparison of Matched Pairs

ScaffoldAverage HLM CLint​ (µL/min/mg)LogD (pH 7.4)Mechanistic Observation
1,2,4-Oxadiazole 45.02.4Higher intrinsic clearance due to favorable CYP450 molecular recognition.
1,3,4-Oxadiazole 12.52.1Enhanced metabolic stability; lower affinity for CYP active sites.

(Note: Data synthesized to reflect trends observed in comprehensive MMP profiling studies[7])

Conclusion & Strategic Recommendations

When optimizing a lead compound:

  • Select an Isoxazole when you need to mimic a phenol or carboxylic acid, modulate the pKa of an adjacent functional group, or improve aqueous solubility[1][2]. Be mindful of potential reductive cleavage.

  • Select a 1,2,4-Oxadiazole as your first-line bioisostere for replacing metabolically labile amides or esters, as it perfectly mimics their planar geometry[4][5].

  • Pivot to a 1,3,4-Oxadiazole if your 1,2,4-oxadiazole derivative suffers from high intrinsic clearance, as the 1,3,4-isomer's distinct topology often evades CYP450 recognition, yielding a superior pharmacokinetic half-life[6][7].

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential Source: ResearchGate URL:[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives Source: The Open Medicinal Chemistry Journal URL:[Link]

  • Oxadiazoles in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Selectivity of Isoxazole-Based Inhibitors for Cyclooxygenase-2 (COX-2)

A Note on the Target Compound: This guide was initially designed to focus on the specific molecule Di(isoxazol-4-yl)methanone. However, a comprehensive search of scientific literature and databases did not yield publical...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: This guide was initially designed to focus on the specific molecule Di(isoxazol-4-yl)methanone. However, a comprehensive search of scientific literature and databases did not yield publically available experimental data regarding its inhibitory activity on COX-1 or COX-2. To fulfill the objective of providing an in-depth technical guide on isoxazole-based COX-2 inhibitors, this document will use Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) as a primary, well-characterized example. The principles, experimental designs, and structural analyses discussed herein are broadly applicable to the evaluation of other novel isoxazole-containing compounds.

Introduction: The Rationale for COX-2 Selectivity

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs) and other prostanoids.[1] Two primary isoforms, COX-1 and COX-2, are the targets for non-steroidal anti-inflammatory drugs (NSAIDs).

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostanoids that are crucial for physiological functions, most notably the protection of the gastrointestinal (GI) mucosa and mediating platelet aggregation.[2]

  • COX-2: In contrast, COX-2 is typically undetectable in normal tissues. Its expression is rapidly induced by inflammatory stimuli such as cytokines and endotoxins at sites of inflammation, where it produces the prostaglandins responsible for pain and swelling.[2]

The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common and often severe side effects, such as gastric ulceration, are a direct consequence of inhibiting COX-1.[2] This dichotomy led to the development of a new class of NSAIDs—the selective COX-2 inhibitors, or "coxibs"—designed to provide potent anti-inflammatory relief with a significantly improved GI safety profile. The isoxazole heterocyclic ring is a key structural feature in many of these selective inhibitors.[1][3]

The Isoxazole Scaffold: A Privileged Structure for COX-2 Inhibition

The diarylheterocycle motif is a cornerstone of selective COX-2 inhibitor design, and the isoxazole ring has proven to be a particularly effective central scaffold.[4] Compounds like Valdecoxib and Celecoxib, both of which feature a central heterocyclic ring flanked by two aryl groups, exemplify this design principle.[1][3] The specific arrangement and substitution of these rings are critical for achieving high potency and selectivity.

Structural Basis of Selectivity

The key to designing COX-2 selective inhibitors lies in exploiting the subtle but critical structural differences between the active sites of the two isoforms.

  • The Hydrophobic Channel: Both COX-1 and COX-2 have a long, hydrophobic channel that accommodates the arachidonic acid substrate.

  • The "Side Pocket": The crucial difference is the substitution at position 523. In COX-1, this position is occupied by a bulky isoleucine (Ile523) residue. In COX-2, a smaller valine (Val523) residue is present. This substitution creates an additional, accessible "side pocket" in the COX-2 active site that is absent in COX-1.

Selective inhibitors like Valdecoxib are designed with specific chemical moieties, typically a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group, that are appropriately sized and positioned to bind within this secondary side pocket.[5] This interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent inhibition, while its bulky nature prevents it from fitting effectively into the more constricted active site of COX-1.

cluster_0 COX-1 Active Site cluster_1 COX-2 Active Site COX1_Channel Main Channel (Binds Arachidonic Acid) Ile523 Ile523 (Bulky) COX1_Channel->Ile523 Blocks access to side pocket COX2_Channel Main Channel (Binds Arachidonic Acid) Val523 Val523 (Less Bulky) Side_Pocket Side Pocket (Accessible) Val523->Side_Pocket Creates opening Inhibitor Sulfonamide Group (e.g., on Valdecoxib) Inhibitor->Side_Pocket Binds Here

Caption: Structural differences in the active sites of COX-1 and COX-2 enzymes.

Comparative Inhibitory Profiles: Valdecoxib vs. Other NSAIDs

The potency and selectivity of a COX inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against each isoform. The selectivity index (SI), calculated as the ratio of IC50(COX-1) / IC50(COX-2), provides a numerical measure of the drug's preference for COX-2. A higher SI value indicates greater COX-2 selectivity.

The data below summarizes the inhibitory activity of Valdecoxib in comparison to other selective and non-selective NSAIDs, as determined by two common assay types: purified recombinant enzyme assays and human whole blood assays.

DrugAssay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Valdecoxib Recombinant Human Enzyme150[6]0.005[6]30,000
Human Whole Blood21.9[6]0.24[6]91
Celecoxib Recombinant Human Enzyme~1.6[6]0.05[6]32
Rofecoxib Recombinant Human Enzyme~51[6]0.5[6]102

Data compiled from Gierse et al. (2005).[6] Note that absolute IC50 values can vary between studies depending on the specific assay conditions.

Analysis of Results:

  • Potency: In assays using purified recombinant enzymes, Valdecoxib is an exceptionally potent inhibitor of COX-2, with an IC50 value in the single-digit nanomolar range (5 nM).[6] This is significantly more potent than both Celecoxib (50 nM) and Rofecoxib (500 nM) under similar conditions.[6]

  • Selectivity: The remarkable selectivity of Valdecoxib is evident from its extremely high IC50 for COX-1 (150 µM), resulting in a selectivity index of 30,000 in this assay format.[6]

  • Whole Blood Assay Context: The human whole blood assay is considered more physiologically relevant as it accounts for protein binding and cell membrane permeability. In this context, Valdecoxib remains a potent and selective inhibitor (SI = 91), though the absolute selectivity appears lower than in purified enzyme systems.[6] This highlights the importance of using multiple, complementary assay systems for a comprehensive pharmacological profile.

Experimental Methodologies for Determining COX Selectivity

Accurate determination of COX-1 and COX-2 inhibition is paramount. The following protocols describe two standard, self-validating methodologies used in drug discovery and development.

In Vitro Purified Enzyme Inhibition Assay (Colorimetric)

This assay provides a direct measure of an inhibitor's effect on isolated, purified COX enzymes, which is essential for determining intrinsic potency and mechanism of action.

Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a color change measured spectrophotometrically. The degree of color inhibition is proportional to the COX inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, purified human recombinant COX-1 and COX-2 enzymes, and the TMPD substrate solution according to established procedures.

  • Plate Setup: In a 96-well microplate, add assay buffer, Heme, and either the COX-1 or COX-2 enzyme to designated wells. Include wells for a "100% activity" control (vehicle only) and a "background" control (no enzyme).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., Valdecoxib), a known reference inhibitor (e.g., Celecoxib), or vehicle control (e.g., DMSO) to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. This step is critical for time-dependent inhibitors.

  • Reaction Initiation: Add the arachidonic acid substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for several minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Subtract the background rate from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay is a more physiologically relevant system for assessing COX selectivity, as the enzymes are inhibited within their natural cellular environment.

Principle: This method uses two different readouts from the same whole blood sample to measure the activity of each COX isoform independently.

  • COX-1 Activity: Measured by the production of Thromboxane B2 (TxB2), the stable metabolite of Thromboxane A2. TxA2 is produced by COX-1 in platelets during blood clotting.

  • COX-2 Activity: Measured by the production of Prostaglandin E2 (PGE2). COX-2 is not normally present in monocytes, so its expression is induced by incubating the blood with an inflammatory stimulus, lipopolysaccharide (LPS). The subsequent PGE2 production is a measure of COX-2 activity.

cluster_0 Experimental Workflow cluster_1 COX-1 Assay cluster_2 COX-2 Assay Start Draw Human Venous Blood Split Aliquot Blood Start->Split COX1_Inhibitor Add Inhibitor or Vehicle Split->COX1_Inhibitor Heparin-free tube COX2_Inhibitor Add Inhibitor or Vehicle Split->COX2_Inhibitor Heparinized tube COX1_Incubate Incubate at 37°C (e.g., 1 hour) to allow clotting COX1_Inhibitor->COX1_Incubate COX1_Centrifuge Centrifuge to separate serum COX1_Incubate->COX1_Centrifuge COX1_Measure Measure TxB2 in serum via EIA/LC-MS COX1_Centrifuge->COX1_Measure End Calculate IC50 & Selectivity Index COX2_LPS Add LPS to induce COX-2 COX2_Inhibitor->COX2_LPS COX2_Incubate Incubate at 37°C (e.g., 24 hours) COX2_LPS->COX2_Incubate COX2_Centrifuge Centrifuge to separate plasma COX2_Incubate->COX2_Centrifuge COX2_Measure Measure PGE2 in plasma via EIA/LC-MS COX2_Centrifuge->COX2_Measure

Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.

Step-by-Step Protocol:

  • Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. Aliquot the blood into tubes with and without an anticoagulant (e.g., heparin).

  • COX-1 Assay (Serum Thromboxane B2):

    • To the tubes without anticoagulant, add various concentrations of the test compound or vehicle.

    • Incubate the tubes at 37°C for 1 hour to allow for complete blood clotting, which stimulates platelet COX-1 to produce TxA2.

    • Centrifuge the samples to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • COX-2 Assay (LPS-induced Prostaglandin E2):

    • To the heparinized blood tubes, add various concentrations of the test compound or vehicle.

    • Immediately add lipopolysaccharide (LPS, e.g., from E. coli) to a final concentration of 10-100 µg/mL to induce COX-2 expression in monocytes.

    • Incubate the tubes at 37°C for 24 hours.

    • Centrifuge the samples to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

  • Prostanoid Quantification: Measure the concentration of TxB2 in the serum samples and PGE2 in the plasma samples using a validated method, such as a competitive enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: For each isoform, calculate the IC50 value by plotting the percent inhibition of prostanoid formation against the inhibitor concentration. Determine the Selectivity Index (SI) by calculating the ratio of the COX-1 IC50 to the COX-2 IC50.

Conclusion

The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy, driven by a deep understanding of the structural and functional differences between the COX isoforms. Isoxazole-based compounds, exemplified by Valdecoxib, demonstrate how a specific heterocyclic scaffold can be leveraged to achieve remarkable potency and selectivity. Valdecoxib's ability to potently inhibit COX-2 while largely sparing COX-1 is a direct result of its chemical structure, which is designed to exploit the unique side pocket within the COX-2 active site. The rigorous application of both purified enzyme and whole blood assays is essential for comprehensively characterizing the inhibitory profile of such compounds, providing the critical data needed to predict both therapeutic efficacy and potential side-effect liabilities in drug development.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). Retrieved from [Link]

  • Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011, October 30). Brieflands. Retrieved from [Link]

  • Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. (2001, August 30). PubMed. Retrieved from [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. (2020, December 17). MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Physicochemical Causality: The "Why" Behind the Protocol

Di(isoxazol-4-yl)methanone (CAS: 169378-47-6) Safety & Disposal Operations Guide As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline rooted in physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Di(isoxazol-4-yl)methanone (CAS: 169378-47-6) Safety & Disposal Operations Guide

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline rooted in physicochemical causality. Di(isoxazol-4-yl)methanone is a highly specialized heterocyclic pharmacophore frequently utilized in synthetic medicinal chemistry and drug development[1]. However, the presence of dual isoxazole rings flanking a reactive ketone bridge presents unique reactivity hazards.

This guide provides a self-validating, step-by-step operational framework for the safe handling and EPA-compliant disposal of Di(isoxazol-4-yl)methanone waste.

To safely manage this compound, scientists must first understand its structural vulnerabilities. We do not segregate waste merely for compliance; we segregate it to prevent catastrophic benchtop reactions.

  • N-O Bond Lability: The isoxazole ring contains a nitrogen-oxygen bond that is relatively weak (approx. 55-60 kcal/mol) and highly susceptible to reductive cleavage. Mixing this compound with strong reducing agents in a waste carboy can lead to exothermic degradation, rapid gas evolution, and container pressurization.

  • Ketone Electrophilicity: The bridging methanone group is highly electrophilic. If disposed of in highly basic aqueous waste (pH ≥ 12.5), it may undergo uncontrolled nucleophilic attack, ring-opening, or condensation reactions[2].

  • Environmental Persistence: Like many complex heterocycles, isoxazole derivatives exhibit poor biodegradability and pose a severe risk of aquatic toxicity. Discharge into sewer systems or municipal trash is strictly prohibited by the EPA under the Resource Conservation and Recovery Act (RCRA)[3][4].

Operational Disposal Workflows

All procedures must be conducted within a compliant Satellite Accumulation Area (SAA) under 40 CFR 262.15, ensuring waste is under the direct control of the operator and stored at or near the point of generation[5].

Protocol A: Solid Waste Disposal (Unused Powder or Contaminated Consumables)
  • Collection: Use non-sparking tools to sweep up any unused or spilled crystalline powder to prevent electrostatic discharge[6][7].

  • Containment: Place the solid into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass). Do not use lightweight polyethylene bags if trace organic solvents are present[8].

  • Labeling: Affix a standardized RCRA "Hazardous Waste" label. Clearly write the full chemical name—"Di(isoxazol-4-yl)methanone (Solid)"—and the exact date accumulation began[9].

  • Destruction Routing: Solid waste must be routed to a licensed chemical destruction plant for controlled, high-temperature incineration equipped with flue gas scrubbing to neutralize toxic NOx​ emissions[4][6].

Protocol B: Liquid Organic Waste (Reaction Mixtures & Solvents)

Self-Validating Step: Before adding your waste to a bulk SAA carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of your current waste stream in a controlled watch-glass environment. Observe for gas evolution or exothermic activity to prevent carboy pressurization.

  • Segregation: Determine if the solvent matrix is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethyl acetate, DMSO). Never mix these streams [2].

  • Transfer: In a certified fume hood, transfer the liquid to the appropriate 10L or 20L SAA waste carboy.

  • Headspace Management: Fill the container to no more than 90% capacity to allow for vapor expansion[8].

  • Secondary Containment: Store the carboy in a secondary containment bin to capture potential leaks and prevent drainage contamination[8].

Protocol C: Aqueous Waste
  • pH Validation: Test the pH of the aqueous waste using calibrated indicator strips. It must be neutralized to a pH between 5 and 9 before being added to a general aqueous waste drum to prevent base-catalyzed degradation of the methanone bridge[2].

  • Disposal: Even if neutralized, aqueous solutions containing trace Di(isoxazol-4-yl)methanone must be collected as hazardous waste. Zero drain disposal is permitted [4][10].

Immediate Spill Response Plan

In the event of a benchtop or floor spill, execute the following operational plan:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[6][11].

  • PPE Protocol: Don appropriate PPE, including chemical impermeable gloves, safety goggles, and a lab coat[6][11].

  • Containment: For liquid spills, absorb with finely-powdered liquid-binding material (e.g., diatomite or universal binders). For solids, dampen slightly with an inert solvent to avoid dust formation[11][12].

  • Decontamination: Scrub the affected surfaces with alcohol (e.g., isopropanol), then absorb the alcohol and dispose of all cleanup materials as solid hazardous waste[11][12].

Waste Segregation & Compatibility Data

Waste Stream TypePrimary MatrixCompatible ContainerIncompatible Mixtures (DO NOT MIX)EPA RCRA Routing
Solid Waste Pure compound, contaminated PPE, silica gelHDPE Drum, Amber GlassStrong oxidizers, reducing agentsHigh-Temp Incineration
Halogenated Liquid DCM, Chloroform, DCEPTFE-lined JerrycanNon-halogenated solvents, alkali metalsHalogenated Solvent Waste
Non-Halogenated Liquid DMSO, EtOAc, MethanolHDPE CarboyHalogenated solvents, concentrated acidsFlammable Liquid Waste
Aqueous Waste Water, buffers (pH 5-9)Polyethylene DrumSolutions with pH ≤ 2 or pH ≥ 12.5Toxic Aqueous Waste

Waste Segregation Decision Workflow

G Start Di(isoxazol-4-yl)methanone Waste Generation State Physical State? Start->State Solid Solid Powder / Contaminated PPE State->Solid Liquid Liquid Solution State->Liquid SolidDisp HDPE Container Controlled Incineration Solid->SolidDisp OrgAq Organic or Aqueous? Liquid->OrgAq Organic Organic Solvent OrgAq->Organic Aqueous Aqueous Matrix OrgAq->Aqueous Hal Halogenated? Organic->Hal pHCheck Check pH (Target 5-9) Aqueous->pHCheck HalYes Halogenated Waste Carboy Hal->HalYes Yes HalNo Non-Halogenated Carboy Hal->HalNo No AqDisp Aqueous Waste Carboy (NO DRAIN DISPOSAL) pHCheck->AqDisp

Decision tree for the segregation and disposal of Di(isoxazol-4-yl)methanone waste streams.

Sources

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